Gef protein
Description
Overview of GEF Protein Diversity and Functional Scope The human genome encodes a substantial number of GEF proteins, with over 70 identified GEFs for Rho-dependent small G proteins alone.illinois.eduThis diversity reflects the wide range of small GTPases they regulate and the varied cellular processes they control. GEFs are not structurally conserved despite their similar function; different families of GEFs correspond to different subfamilies of the Ras superfamily GTPases and possess unrelated structural domains that exhibit guanine (B1146940) nucleotide exchange activity.wikipedia.orgmdpi.comExamples of catalytic domains found in GEFs include the Dbl homology (DH) domain, often found alongside a pleckstrin homology (PH) domain in many RhoGEFs, the DHR2 domain found in Dock180-related GEFs, and the Sec7 domain characteristic of ARF GEFs.wikipedia.orgmdpi.comnih.govSome GEFs are highly specific to a single GTPase, while others can activate multiple GTPase substrates.wikipedia.orgThe functional scope of GEFs extends to regulating processes such as cytoskeletal remodeling, cell migration, phagocytosis, neuronal polarization, and muscle regeneration.illinois.edunih.govBeyond small GTPases, some GEFs are involved in regulating heterotrimeric G proteins, often in the context of G protein-coupled receptor signaling.aging-us.comijbs.comwikipedia.orgpnas.org
Data Table: Examples of GEF Domain Families and Associated GTPase Subfamilies
| GEF Domain Family | Associated GTPase Subfamily | Example this compound |
| Dbl Homology (DH) | Rho family | Dbl, SOS1, Kalirin |
| DHR2 | Rho family (Rac, Cdc42) | Dock180 |
| Sec7 | ARF family | ARNO, Sec12 |
| CDC25 Homology (CDC25H) | Ras family | SOS1, EPAC |
Detailed Research Findings:
Recent research highlights the intricate regulation and diverse roles of GEFs. For instance, studies on ARHGEF3, a Rho-dependent GEF, have revealed a role in skeletal muscle regeneration, independent of its previously recognized function in myoblast differentiation. illinois.edu Research using ARHGEF3-knockout mice demonstrated that the deletion of this GEF enhanced muscle fiber size and mass after injury, a phenotype linked to the activation of autophagy via ARHGEF3's GEF activity. illinois.edu This finding suggests that targeting ARHGEF3 could have therapeutic potential in conditions involving impaired muscle regeneration. illinois.edu
Another area of research focuses on the structural mechanisms by which GEFs interact with GTPases. Crystallographic studies of complexes between GEF domains and small GTPases, such as Ras:SOS1 and EPAC:Rap1B, have provided detailed insights into how GEFs induce conformational changes in the GTPase to facilitate GDP release. mdpi.com These studies show that GEF binding can cause movements in the switch regions of the GTPase, opening the nucleotide-binding pocket. mdpi.com
The diversity of GEF proteins is further exemplified by the DOCK family of Rho GEFs, which utilize a DHR2 domain for nucleotide exchange, distinct from the DH domain found in the Dbl family of Rho GEFs. nih.govresearchgate.net Studies on DOCK proteins, such as Dock180, have shown their involvement in processes like phagocytosis and cell migration. nih.gov Autoregulatory mechanisms, such as the SH3 domain of Dock180 inhibiting its own GEF activity, add another layer of complexity to GEF function. nih.gov
Furthermore, the study of GEFs extends to non-receptor GEFs that activate heterotrimeric G proteins, such as GIV (Gα-interacting, vesicle-associated protein). pnas.org Research on GIV has shown that its GEF motif can activate G proteins and influence pathways like the PI3K-Akt pathway, impacting processes such as cell migration. pnas.org These studies reveal a threshold effect in signaling, where Akt activation is sharply increased above a certain level of GIV's GEF activity. pnas.org
Properties
CAS No. |
128280-09-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Synonyms |
Gef protein |
Origin of Product |
United States |
Classification and Evolutionary Dynamics of Gef Proteins
Hierarchical Classification Systems for GEF Protein Families
GEF proteins are organized into distinct families, primarily defined by the presence of specific catalytic domains. These domains mediate the interaction with and activation of their cognate GTPases.
Dbl Homology (DH) Domain-Containing GEF Families (e.g., RhoGEFs, RasGEFs)
The largest class of GEFs acting on Rho family GTPases contains a Dbl homology (DH) domain, which is responsible for the catalytic activity. wikipedia.orgwikipedia.orgembl.de The DH domain is typically found in conjunction with a pleckstrin homology (PH) domain, which plays a role in membrane targeting and regulation. wikipedia.orgembl.de These DH-PH domain-containing GEFs are often referred to as RhoGEFs and activate Rho family members such as RhoA, Rac1, and Cdc42. wikipedia.org The human genome encodes over 70 members of the Dbl family, distributed into numerous subfamilies. wikipedia.org While DH domain-containing proteins are primarily known for activating Rho GTPases, some GEFs that activate Ras family proteins also contain a CDC25-HD (Cdc25 homology domain) which functions as a Ras-GEF catalytic domain. researchgate.netmdpi.comebi.ac.uk
Sec7 Domain-Containing GEF Families (e.g., ArfGEFs)
GEFs specific for the ADP-ribosylation factor (ARF) family of GTPases are characterized by the presence of a conserved Sec7 domain. ebi.ac.uknih.govembl.de The Sec7 domain, approximately 200 amino acids in length, is sufficient for ARF GEF activity and is the target of the fungal toxin brefeldin A (BFA) in some GEFs. ebi.ac.ukmolbiolcell.org Sec7 domain-containing proteins are found in all eukaryotes and are involved in membrane remodeling processes, particularly in vesicular trafficking. embl.de These GEFs can be classified into several families based on domain organization and sequence conservation, including GBF/BIG, cytohesins, EFA6, BRAGs, and F-box proteins. ebi.ac.ukembl.demolbiolcell.orgresearchgate.net In humans, there are 15 described Arf GEFs classified into six families. researchgate.net
Dedicator of Cytokinesis (DOCK) Family GEFs
The Dedicator of Cytokinesis (DOCK) family represents a distinct class of RhoGEFs that lack the characteristic DH domain found in Dbl family proteins. wikipedia.orgnih.govoup.combiologists.com DOCK GEFs utilize a different catalytic domain, known as the DOCK homology region-2 (DHR-2) or CZH2 domain, to catalyze GDP-GTP exchange on Rho family GTPases, primarily Rac and Cdc42. wikipedia.orgnih.govoup.combiologists.comnih.govresearchgate.netebi.ac.uk The DOCK family in mammals consists of 11 members, classified into four subfamilies (A, B, C, and D) based on sequence similarity and substrate specificity. nih.govoup.comnih.govresearchgate.net DOCK proteins also contain a DHR-1 domain, which is involved in membrane recruitment through phospholipid binding. nih.govoup.comnih.gov
Other Distinct this compound Classes and Catalytic Mechanisms
Beyond the major DH, Sec7, and DOCK families, other distinct classes of GEFs exist that regulate different GTPase families, such as Rab GEFs (e.g., Vps9, Sec2, MSS4 domain-containing proteins) and Ran GEFs (e.g., RCC1). researchgate.net While the catalytic domains of these diverse GEF classes show no structural similarity to each other, their mechanisms of nucleotide exchange, involving the alteration of the GTPase nucleotide binding pocket, do share some similarities. researchgate.net The catalytic mechanism of GEFs involves promoting the release of bound GDP, allowing GTP to bind. molbiolcell.orgnih.govresearchgate.net This process typically involves the formation of a GEF-GTPase complex. nih.govresearchgate.netnih.gov An often overlooked aspect is the reversibility of the GEF catalytic mechanism, meaning GEFs can also catalyze the reverse exchange of GTP for GDP under certain conditions. nih.govresearchgate.netbiorxiv.org
Phylogenetic Analysis and Divergence of this compound Families
Phylogenetic analysis of this compound families provides insights into their evolutionary history and divergence. Studies have shown that different GEF families and subfamilies have distinct evolutionary patterns.
For example, phylogenetic analysis of ARF GEFs (Sec7 domain-containing proteins) in eukaryotes suggests that three subfamilies (BIG, GBF1, and cytohesins) were present in the last eukaryotic common ancestor (LECA). molbiolcell.orgmolbiolcell.orgnih.gov Other subfamilies, such as EFA6, IQSEC7/BRAG, FBX8, and TBS, appear to have arisen later and are specific to certain eukaryotic lineages. molbiolcell.orgmolbiolcell.org Novel cytohesin-derived ARF GEFs containing ankyrin repeats have also been identified and appear to have evolved convergently in different lineages. molbiolcell.orgnih.gov
Phylogenetic analysis of the DOCK family indicates that the DHR2 domain was present at the origin of eukaryotes. wikipedia.org The mammalian DOCK family members are thought to have originated from two different common ancestors, potentially through gene duplication events before the emergence of the Eukarya taxon. nih.gov
In contrast to the relatively conserved DOCK and ARF GEF families, the Dbl family of RhoGEFs is highly divergent, with a large number of members in the human genome. wikipedia.orgnih.gov Phylogenetic analysis of human Dbl members confirms their high divergence. nih.gov The diversity in Dbl family proteins is thought to reflect the need for selective activation of Rho proteins by different signaling pathways. biologists.com
Phylogenetic studies of other GEF classes, such as RasGEFs, also reveal evolutionary insights. For instance, analysis of EPAC (exchange proteins directly activated by cAMP) GEFs, which are Rap-GEFs, shows that EPAC1 GEFs are more divergent than EPAC2 GEFs in mammals, despite EPAC1 having a more contemporary origin. mdpi.com
Evolutionary Conservation of this compound Domains and Catalytic Principles
Research findings highlight the conservation of specific residues within catalytic domains that are essential for GEF activity. For example, structural studies of the Sec7 domain have identified a conserved hydrophobic groove and an adjacent loop as the ARF-interacting surface. embl.de Similarly, structural insights into the DOCK DHR2 domain have revealed a conserved nucleotide sensor that catalyzes nucleotide exchange. nih.govresearchgate.net
While the core catalytic mechanism of promoting GDP release and GTP binding is conserved across different GEF families, the specific structural details of how this is achieved vary depending on the catalytic domain and the target GTPase. researchgate.net The principle of GEF activity relying on catalyzing nucleotide exchange is a conserved feature of regulatory GTPase systems across eukaryotes. molbiolcell.orgnih.govresearchgate.net
Evolutionary studies also indicate conservation of domain architectures within certain GEF subfamilies. For example, the domain organization of ARF GEF proteins found in humans is largely conserved across the distribution of each subfamily, suggesting that these domain combinations were present in the earliest ancestors of these groups. nih.gov However, there are also instances of lineage-specific domain gains or losses, contributing to the functional diversity of GEFs. molbiolcell.orgnih.govtandfonline.com
The coevolution of GTPases and their GEF regulators is also evident. Studies analyzing the phylogenetic distances and covariation between interacting domains of GTPases and GEFs have shown significant coevolutionary rates for interactions between Rac and both Dbl and DOCK family GEFs. nih.gov This suggests a reciprocal adaptation between GEFs and their GTPase substrates throughout evolution.
Data Table: Key this compound Families and Characteristics
| GEF Family | Catalytic Domain | Target GTPase Family | Examples (Mammalian) | Key Characteristics |
| Dbl Homology (DH) | DH domain | Rho family (Rho, Rac, Cdc42) | RhoGEFs, RasGEFs (some) | Often paired with PH domain; Large and divergent family; Involved in cytoskeletal regulation, cell migration. wikipedia.orgwikipedia.orgembl.de |
| Sec7 Domain | Sec7 domain | ARF family | ArfGEFs (GBF/BIG, Cytohesins, EFA6, BRAGs, FBX8) | Involved in vesicular trafficking and membrane remodeling; Target of Brefeldin A (some). ebi.ac.uknih.govembl.demolbiolcell.orgresearchgate.net |
| Dedicator of Cytokinesis (DOCK) | DHR-2 (CZH2) domain | Rho family (primarily Rac, Cdc42) | DOCK1-11 | Atypical GEFs lacking DH domain; Involved in cell migration, phagocytosis. wikipedia.orgnih.govoup.combiologists.comnih.govresearchgate.netebi.ac.uk |
| Other | Vps9, Sec2, MSS4, RCC1, CDC25-HD (for some RasGEFs) | Rab, Ran, Ras (some) | Vps9-containing proteins, Sec2-containing proteins, RCC1, SOS1, EPAC | Diverse structures and mechanisms; Regulate specific GTPase families involved in various cellular processes. researchgate.netmdpi.comebi.ac.uk |
Compound Names and PubChem CIDs:
this compound: this compound is a class of proteins, not a single chemical compound, and therefore does not have a specific PubChem CID. It encompasses a wide variety of proteins with guanine (B1146940) nucleotide exchange activity. Specific GEF proteins or domains within GEFs may have entries in protein databases like UniProt or the Protein Data Bank (PDB), but not a single PubChem CID for the entire class.
Acquisition and Diversification of Regulatory Modules in GEF Proteins
Beyond their core catalytic domains (like DH, Sec7, or DHR2), GEF proteins often contain multiple additional regulatory domains. tandfonline.comelifesciences.orgnih.gov These ancillary domains play crucial roles in fine-tuning GEF activity, determining their subcellular localization, mediating interactions with other proteins and lipids, and integrating signals from various upstream pathways. elifesciences.orgtandfonline.comnih.govnih.govnih.gov The acquisition and diversification of these regulatory modules throughout evolution have significantly expanded the functional complexity and specificity of GEF-mediated signaling. nih.govnih.govnih.govoup.com
Examples of such regulatory modules include:
PH domains: Frequently found adjacent to the DH domain in RhoGEFs, PH domains can have diverse roles, including membrane targeting through binding to specific phosphoinositides, auto-inhibition of the GEF domain, or mediating interactions with other signaling proteins. mdpi.comtandfonline.comnih.govresearchgate.net The structural flexibility between DH and PH domains is important for their regulatory functions. mdpi.com
Src Homology (SH) domains (e.g., SH2, SH3): These domains can mediate protein-protein interactions, often linking GEFs to tyrosine kinase signaling pathways or adaptor proteins. tandfonline.com
PDZ domains: These domains can facilitate interactions with other proteins, including receptors or scaffolding proteins, contributing to the spatial organization of signaling complexes. ebi.ac.uknih.govresearchgate.net
Other domains: GEFs can contain a wide variety of other domains such as Calponin homology (CH) domains, C1 domains, Spectrin repeats (SPEC), Bin-Amphiphysin-Rvs (BAR) domains, and Ras-association (RA) domains, each contributing to specific regulatory mechanisms or protein interactions. tandfonline.comresearchgate.net
The modular nature of GEFs, with their catalytic domains combined with diverse regulatory modules, allows for complex mechanisms of activation and inhibition. For instance, some GEFs are kept in an auto-inhibited state through intramolecular interactions between regulatory domains and the catalytic domain, which is relieved upon receiving specific signals, such as binding to activated receptors, interacting with specific lipids, or undergoing post-translational modifications like phosphorylation. mdpi.comnih.govnih.govrupress.org This intricate domain organization and the combinatorial possibilities arising from the acquisition and diversification of these modules enable GEFs to act as critical hubs that integrate multiple upstream signals to precisely control the activity of small GTPases in time and space. nih.govnih.gov The evolutionary pressures favoring the development of complex cellular processes have driven the expansion and diversification of these regulatory modules within GEF proteins. nih.govoup.com
Molecular Architecture and Functional Domains of Gef Proteins
Core Catalytic Domains: Structure-Function Relationships
The catalytic activity of GEF proteins resides within specific domains that facilitate the exchange of GDP for GTP on small GTPases. Different GEF families have evolved distinct catalytic domains that are not structurally related, reflecting convergent evolution for a similar function. wikipedia.orgexpasy.org
Dbl Homology (DH) Domain Architecture and Substrate Specificity
The Dbl homology (DH) domain is the characteristic catalytic domain found in a large family of GEFs that primarily act on the Rho family of GTPases (Rho, Rac, and Cdc42). wikipedia.orgexpasy.orgebi.ac.uk The DH domain is typically around 200 amino acids in length and is composed of 11 alpha helices folded into an elongated bundle. expasy.org The interaction with the Rho GTPase substrate occurs at a pocket formed by conserved regions within the DH domain, particularly conserved regions 1 (CR1) and 3 (CR3), along with parts of helix-6 and the junction to the following PH domain. expasy.org
While the DH domain is primarily responsible for catalyzing nucleotide exchange and often dictates GTPase specificity, the adjacent PH domain frequently plays a crucial cooperative role. nih.govnih.gov In some cases, the PH domain directly contacts the GTPase, enhancing catalytic activity. nih.govembopress.org However, the exact mechanisms by which the PH domain supports DH domain function are still being elucidated and can involve optimizing the orientation of the DH domain relative to the membrane where the GTPase is located. mdpi.com
Interestingly, while the DH domain is generally considered the primary determinant of substrate specificity, studies on specific GEFs like P-Rex2 have shown that the PH domain can also confer substrate specificity and recognition, highlighting the intricate interplay between these two domains. nih.gov The beta3beta4 loop of the PH domain in P-Rex2, for instance, is critical for Rac1 recognition. nih.gov
Sec7 Domain Structure and Molecular Recognition
The Sec7 domain is the catalytic module found in GEFs that activate the Arf family of GTPases. wikipedia.org Arf proteins are involved in various aspects of vesicle trafficking. The Sec7 domain is a conserved region of approximately 200 amino acids, homologous to the yeast Sec7p protein. wikipedia.org
Structural studies of Sec7 domains, often in complex with Arf GTPases, have provided insights into their mechanism of action. For example, the crystal structure of an Arf1-BRAG2 complex revealed how the BRAG2 Sec7 domain interacts with Arf1 to promote nucleotide exchange. plos.org Unlike some other GEF domains, the PH domain in some Sec7-containing GEFs, like BRAG2, does not appear to auto-inhibit the Sec7 domain but instead potentiates its activity, particularly in the presence of negatively charged membranes. plos.org This suggests diverse regulatory mechanisms even among GEFs targeting the same GTPase family.
Ancillary Regulatory Domains and Their Interplay
Beyond the core catalytic domains, GEF proteins often contain various ancillary domains that regulate their activity, localization, and interaction with other signaling molecules. These domains contribute to the complex spatial and temporal control of GEF function.
Pleckstrin Homology (PH) Domain Roles in Membrane Targeting and Regulation
The Pleckstrin Homology (PH) domain is a widely distributed protein domain found in many signaling proteins, including a large number of GEFs. wikipedia.orgebi.ac.uknih.govembopress.org In Dbl family GEFs, the PH domain is almost invariably located immediately C-terminal to the DH domain, suggesting a strong functional link. expasy.orgebi.ac.ukembopress.org
A primary role of the PH domain in GEFs is membrane targeting, often through interactions with phosphoinositides (PIPs) in the cell membrane. nih.govnih.govresearchgate.netresearchgate.net This localization is crucial for GEFs to access their membrane-associated GTPase substrates. nih.govnih.govresearchgate.netpnas.org While some PH domains can function as independent membrane-targeting modules, others, particularly those in Dbl family GEFs, may require cooperation with other domains for efficient membrane localization. nih.govnih.gov
In addition to membrane targeting, PH domains also play significant regulatory roles in GEF activity. nih.govnih.govresearchgate.net This regulation can be allosteric, where phosphoinositide binding to the PH domain induces conformational changes that enhance the catalytic activity of the adjacent DH domain. nih.govresearchgate.net Furthermore, as mentioned earlier, the PH domain can directly contribute to substrate recognition and specificity in some GEFs. nih.gov The PH domain's interaction with the GTPase can be crucial for efficient nucleotide exchange. nih.gov
Protein-Protein Interaction Domains (e.g., SH2, SH3, PDZ)
Many GEFs contain additional protein-protein interaction domains that mediate their recruitment to specific cellular locations or their interaction with upstream or downstream signaling partners. These interactions are vital for integrating GEFs into complex signaling networks and regulating their activity.
SH2 Domains: Src Homology 2 (SH2) domains typically bind to phosphorylated tyrosine residues within specific peptide motifs. nih.gov The presence of SH2 domains in GEFs can facilitate their recruitment to activated receptor tyrosine kinases or other signaling proteins that become tyrosine phosphorylated upon activation. nih.govnih.gov This recruitment can bring the GEF into proximity with its membrane-localized GTPase substrate. For example, the GEF GIV/Girdin contains an SH2-like domain that binds to autophosphorylated receptor tyrosine kinases, enabling the activation of trimeric Gi proteins. nih.gov Some proteins containing both SH2 domains and GEF-like domains, like SH2D3C, function as adaptor proteins involved in regulating processes like adhesion and migration, although their GEF activity may be absent or regulated differently. mdpi.com
SH3 Domains: Src Homology 3 (SH3) domains typically bind to proline-rich motifs, often containing a PxxP sequence. researchgate.net SH3 domains in GEFs can mediate interactions with a variety of proteins, influencing their localization, complex formation, and regulation. researchgate.netencyclopedia.pubnih.gov For instance, the SH3 domains of the Rho-GEF ITSN1-L are important for controlling its exchange activity and can block the binding of Cdc42 to the DH domain through intramolecular interactions, thereby inhibiting activity. encyclopedia.pubnih.gov SH3 domains can also recruit GEFs to specific cellular structures or signaling hubs. biologists.com
PDZ Domains: PDZ (PSD-95/Discs-large/ZO-1) domains are protein interaction modules that commonly recognize short peptide motifs, often at the C-terminus of their binding partners. pnas.org PDZ domains in GEFs can mediate interactions with transmembrane proteins, scaffolding proteins, or other signaling molecules, leading to their recruitment to specific cellular locations like the plasma membrane or synapses. pnas.orgplos.orgnih.govmolbiolcell.org For example, the PDZ domain of PDZ-RhoGEF binds to the C-terminus of class B plexins, recruiting the GEF to the plasma membrane where it can activate RhoA. pnas.org Similarly, the PDZ domain of PDZGEF is crucial for its targeting to the apical membrane of intestinal epithelial cells, where it activates Rap2a. plos.org PDZ domains can also interact with other PDZ domains or different protein motifs, contributing to the formation of larger protein complexes. pnas.org
These ancillary domains, through their specific protein-protein or protein-lipid interactions, provide layers of regulation that ensure GEF activity is tightly controlled in space and time, allowing for precise coordination of downstream signaling events.
Autoinhibitory and Autoregulation Modules
Many GEFs are subject to tight and complex control mechanisms, including autoregulation through intramolecular interactions mdpi.comphysiology.orgresearchgate.net. Autoinhibition is a common regulatory strategy where an intrinsic module within the GEF protein suppresses its catalytic activity in the absence of an activating signal physiology.org. This ensures that the GEF is only active at the appropriate time and location.
These autoinhibitory modules can involve various domains or regions of the protein that sterically block the GTPase binding site on the catalytic domain or induce conformational changes that render the GEF inactive mdpi.com. For example, the Ras GEF SOS1 is allosterically auto-regulated by its C-terminal proline-rich domain and N-terminal domains like the Histone, Dbl-homology, and Rem domains researchgate.netelifesciences.org. In some cases, PH domains have been shown to stabilize an autoinhibited conformation by directly occluding the active site of the catalytic domain tandfonline.com.
Relief of autoinhibition typically occurs upon receiving an upstream signal, such as binding to an activated receptor, a second messenger, or another protein partner. This interaction can induce conformational changes that release the autoinhibitory constraint, allowing the GEF to bind and activate its cognate GTPase cau.ac.kr.
Multi-domain Assembly and Conformational Dynamics of GEF Proteins
The multi-domain architecture of GEF proteins allows for complex regulation through inter-domain interactions and conformational dynamics nih.govresearchgate.net. The precise arrangement and interplay between catalytic and regulatory domains dictate the GEF's activity, specificity, and responsiveness to cellular signals mdpi.com.
GEFs can exist in different conformational states, transitioning between inactive (often autoinhibited) and active forms. These transitions are often driven by allosteric mechanisms, where binding of a ligand or interaction with another molecule at one site on the GEF influences the conformation and activity of a distant catalytic site nih.govnih.govacs.org. For instance, membrane binding can induce dramatic rearrangements in GEFs like GBF1, altering the position of the catalytic Sec7 domain relative to other domains and increasing its efficiency nih.govfrontiersin.org.
Structural studies, including techniques like X-ray crystallography, electron microscopy, and hydrogen-deuterium exchange mass spectrometry, have provided valuable insights into the multi-domain assembly and conformational dynamics of GEFs nih.govresearchgate.netfrontiersin.org. These studies reveal how domains are organized in both the autoinhibited and activated states and how conformational changes propagate through the protein upon activation pnas.orgnih.gov. The dynamic nature of GEF structures and their ability to undergo significant conformational shifts are fundamental to their function as molecular switches in cellular signaling pathways nih.gov.
The assembly of GEF proteins into larger complexes, sometimes involving multiple GEF domains, can further enhance their efficiency and provide additional layers of regulation. For example, the human eEF1B complex, a GEF for eEF1A, assembles into a heterotrimeric complex containing six GEF domains, which may ensure efficient nucleotide exchange for translation oup.com.
Mechanisms of Guanine Nucleotide Exchange Catalysis
Molecular Basis of GDP Dissociation from Small GTPases
The dissociation of the tightly bound GDP from a small GTPase is an intrinsically slow process, with dissociation rate constants in the order of 10⁻⁵ s⁻¹, translating to a half-life of nearly a day. libretexts.org GEFs dramatically accelerate this rate by directly interacting with the GTPase and inducing structural changes that lower its affinity for GDP. libretexts.orgnih.gov This interaction primarily targets the highly conserved nucleotide-binding pocket of the GTPase, which includes the P-loop and two flexible regions known as switch I and switch II. wikipedia.org
GEFs employ several conserved mechanisms to destabilize GDP binding:
Steric Interference: Many GEFs physically insert a part of their own structure, often a loop or a helical finger, into the GTPase's nucleotide-binding site. This insertion creates steric hindrance that displaces key structural elements, particularly the switch I and switch II regions, which are crucial for coordinating the GDP molecule and the essential Mg²⁺ ion. wikipedia.orgmdpi.com
Disruption of Key Interactions: The binding of a GEF disrupts the network of interactions that hold GDP in place. This includes perturbing the contacts between the P-loop and the phosphate (B84403) groups of GDP. wikipedia.org
Electrostatic Repulsion: Some GEFs introduce acidic residues into the phosphate-binding region. The negative charges of these residues repel the negatively charged phosphate groups of GDP, actively pushing the nucleotide out of the binding pocket. mdpi.com
Magnesium Ion Displacement: The Mg²⁺ ion is vital for high-affinity nucleotide binding, coordinating the β- and γ-phosphates. GEFs often distort the switch I region, which contains a conserved threonine residue responsible for coordinating the Mg²⁺ ion. nih.gov Some GEFs may also insert hydrophobic residues that directly expel the ion, further reducing the GTPase's affinity for the nucleotide. mdpi.com
By destabilizing the GTPase's interaction with GDP and the coordinating magnesium ion, GEFs promote the release of the nucleotide, leaving the GTPase in a transient, nucleotide-free state. wikipedia.org
Conformational Rearrangements within the GEF-GTPase Complex During Nucleotide Exchange
The process of nucleotide exchange is a dynamic event characterized by significant conformational changes in both the GEF and the GTPase. researchgate.net The interaction typically begins with the GEF recognizing and binding to the GDP-bound, inactive form of the GTPase, forming an initial, low-affinity complex. mdpi.com
This initial binding event triggers a cascade of structural rearrangements. The GEF often engages the switch I region first, prying it away from the nucleotide-binding pocket. This allows the GEF to then interact with the switch II region, leading to the formation of a stable, high-affinity, nucleotide-free GEF-GTPase intermediate complex. mdpi.comresearchgate.net Within this complex, the switch I and switch II regions of the GTPase are held in an "open" conformation, which is unfavorable for GDP binding but poised to accept an incoming nucleotide. mdpi.com
The structure of the GTPase is significantly altered upon GEF binding. The P-loop and switch regions are displaced, while the rest of the GTPase structure remains largely unchanged. wikipedia.org This opening of the nucleotide-binding pocket is the crucial step that allows the bound GDP to dissociate and a new nucleotide from the cytosol to enter. researchgate.net Given that GTP is present in the cell at a concentration approximately 10 times higher than GDP, GTP is statistically much more likely to bind to the empty nucleotide-binding pocket. wikipedia.org
The binding of GTP to the nucleotide-free GTPase induces a final set of conformational changes. The switch I and switch II regions reorient to adopt their "active" conformation, which allows for the binding of the γ-phosphate of GTP. researchgate.net This change not only activates the GTPase but also disrupts the binding interface with the GEF. The GEF has a low affinity for the GTP-bound conformation of the GTPase, leading to its release. The GEF is then free to catalyze nucleotide exchange on another GDP-bound GTPase. wikipedia.orgnih.gov
Kinetic Parameters and Thermodynamic Aspects of GEF Protein-Mediated Exchange
GEFs function as true catalysts, significantly increasing the rate of GDP dissociation without being consumed in the reaction. The catalytic efficiency can be immense, with some GEFs accelerating the intrinsic rate of nucleotide exchange by more than 1,000 to 10,000-fold. libretexts.orgnih.gov
The thermodynamic principle behind GEF catalysis is the stabilization of the transition state for nucleotide release. They achieve this by dramatically weakening the binding affinity of the GTPase for GDP. nih.gov For most characterized GEF systems, this reduction in affinity is substantial, often by four to six orders of magnitude. nih.gov This destabilization of the GTPase-GDP complex is the primary driver for the accelerated dissociation of GDP.
However, there is diversity in the kinetic and thermodynamic strategies employed by different GEFs. For example, the TRAPP complex, a GEF for the Rab GTPase Ypt1p, accelerates nucleotide dissociation by over 1000-fold but weakens the nucleotide affinity by less than 80-fold. nih.gov This is because TRAPP accelerates both the "off-rate" (dissociation) and the "on-rate" (association) of the nucleotide. This unique mechanism allows for the formation of a stable ternary complex of TRAPP, Ypt1p, and the nucleotide, a feature not common to all GEF systems. nih.gov Some small GTPases, like RALA or the oncogenic G12C mutant of KRAS, can exhibit fast exchange kinetics even while maintaining a high intrinsic affinity for GDP, highlighting the complex relationship between kinetics and thermodynamics in these systems. nih.gov
| GEF-GTPase System | Fold Acceleration of GDP Dissociation (kcat/kuncat) | Fold Reduction in GDP Affinity | Reference |
|---|---|---|---|
| Generic GEF on Small G protein | ~10,000 | 10,000 - 1,000,000 | libretexts.orgnih.gov |
| TRAPP on Ypt1p | >1,000 | <80 | nih.gov |
| SOScat on Ras | Data not specified | Data not specified | nih.gov |
Reversibility of this compound Catalysis and its Biological Implications
The reversibility of the GEF-catalyzed reaction has a profound biological implication: at a steady state, and in the absence of GTPase activity, any given GEF will establish a constant ratio of the inactive (GDP-bound) to the active (GTP-bound) form of its target GTPase. biorxiv.org This equilibrium ratio is determined by the relative kinetic rates of the forward and reverse reactions catalyzed by the GEF and is independent of the GEF's concentration. biorxiv.org
This means that simply increasing the amount of a GEF beyond a certain point will not lead to a further increase in the proportion of the activated GTPase; it will only increase the rate at which this equilibrium is reached. biorxiv.org This inherent property of the reversible mechanism acts as a buffer, preventing the system from becoming fully and permanently activated solely due to high GEF expression. The actual level of GTPase activity in a cell is therefore a dynamic balance between the GEF-catalyzed activation, the intrinsic GTP hydrolysis rate of the GTPase, and the activity of GTPase-activating proteins (GAPs), which stimulate GTP hydrolysis to turn the switch off. nih.govbiorxiv.org This interplay ensures that small GTPase signaling is tightly controlled and responsive to cellular needs.
Regulation of Gef Protein Activity
Post-translational Modifications (PTMs) Regulating GEF Proteins
Post-translational modifications are key mechanisms for rapidly and reversibly altering protein function. For GEFs, PTMs such as phosphorylation and ubiquitination serve as crucial regulatory inputs that can modulate their catalytic activity, subcellular localization, and stability.
Reversible protein phosphorylation is a primary mechanism for controlling GEF activity, with kinases adding phosphate (B84403) groups to serine, threonine, or tyrosine residues, and phosphatases removing them. nih.gov This modification can lead to either the activation or inhibition of the GEF, depending on the specific GEF, the site of phosphorylation, and the cellular context.
Activation: Phosphorylation can activate GEFs through several mechanisms. One common mechanism is the relief of autoinhibition. For instance, the Rho GEF Vav is activated by tyrosine phosphorylation, which disrupts an intramolecular interaction that otherwise blocks its catalytic Dbl-homology (DH) domain. mdpi.com Similarly, phosphorylation of GEF-H1 by Extracellular signal-regulated kinase (ERK) on Threonine-678 enhances its GEF activity. In other cases, phosphorylation can promote the recruitment of the GEF to its substrate at the cell membrane or enhance its interaction with activating proteins.
Inhibition: Conversely, phosphorylation can also inhibit GEF function. For example, ERK1/2 can inhibit GEF-H1 by phosphorylating Serine 959. nih.gov In the budding yeast Saccharomyces cerevisiae, the catalytic activity of the Cdc42-directed GEF, Cdc24, is inhibited by effector kinases that are themselves stimulated by active Cdc42, forming a negative feedback loop. plos.org This inhibitory phosphorylation helps to buffer the levels of active Cdc42 at the site of cell polarity. plos.org Research on RhoA-specific GEFs shows that regulation is often achieved by phosphorylation of residues outside the catalytic DH and pleckstrin-homology (PH) domains, which affects intramolecular interactions or the association with binding partners that modulate GEF activity. wikipedia.org
The table below summarizes examples of phosphorylation events that regulate GEF protein activity.
| This compound | Kinase(s) | Phosphorylation Site(s) | Effect on Activity |
| Vav | Src family kinases | Tyrosine residues (e.g., Y174) | Activation |
| GEF-H1 | ERK | Threonine-678 | Activation |
| GEF-H1 | ERK1/2, Aurora B | Serine-959 | Inhibition |
| Syx | PKD1 | Serine-92, Serine-938 | Inhibition (via 14-3-3 binding) |
| p115RhoGEF | Unknown | Tyrosine-738 | Activation |
| Cdc24 (yeast) | Cdc42-stimulated kinases | Multiple sites | Inhibition (Negative Feedback) |
Ubiquitination, the covalent attachment of the small protein ubiquitin to a substrate, is another critical PTM that regulates GEF proteins. frontiersin.org This process is carried out by a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating) enzymes. youtube.com Ubiquitination can have proteolytic or non-proteolytic consequences for GEFs.
Polyubiquitination, particularly through lysine (B10760008) 48 (K48)-linked chains, typically targets proteins for degradation by the 26S proteasome. frontiersin.orgyoutube.com This provides a mechanism to terminate GEF-mediated signaling by eliminating the protein. For example, some E3 ligases can specifically recognize and target activated or mislocalized GEFs for destruction, ensuring a transient signaling response. The F-box protein Fbx16 is a component of an E3 ligase complex and is implicated in recognizing phosphorylated proteins to facilitate their ubiquitination and subsequent degradation, linking phosphorylation and ubiquitination pathways. ebi.ac.uk
Conversely, monoubiquitination or polyubiquitination through other lysine linkages (e.g., K63) can serve non-proteolytic roles. frontiersin.org These modifications can alter GEF activity, change its subcellular localization, or mediate its interaction with other proteins. For instance, the ubiquitin-like protein LC3 has been identified as a novel regulatory protein that interacts with the Rho-GEF AKAP-Lbc, modulating its activity. nih.gov While much of the research has focused on the ubiquitination of GTPases themselves, these mechanisms are also crucial for controlling the levels and functions of their activating GEFs. nih.govconsensus.app
Allosteric Regulation by Ligand Binding and Cofactors
Allosteric regulation occurs when the binding of a ligand or cofactor to a site on the protein distinct from the active site modulates its catalytic activity. mdpi.com This is a key feature of GEF regulation, allowing for rapid integration of cellular signals.
Many GEFs are multi-domain proteins that possess autoinhibitory domains. In the basal state, these domains fold back to block the catalytic site, preventing interaction with the GTPase. mdpi.com The binding of allosteric activators, which can be small molecules, lipids, or other proteins, induces a conformational change that relieves this autoinhibition. For example, the Ras GEF, Son of Sevenless (SOS), has an allosteric site that binds to Ras-GTP. libretexts.org This binding event significantly enhances the catalytic activity of SOS, creating a positive feedback loop where the product of the reaction (Ras-GTP) further activates the enzyme. mdpi.com
Small molecules can also act as allosteric regulators. The compound Y16, for instance, was identified as an inhibitor of the leukemia-associated Rho GEF (LARG). pnas.orgcytoskeleton.com It binds to the junction of the DH and PH domains, a site distant from the catalytic center, and suppresses LARG's ability to activate RhoA. pnas.org Similarly, secondary messengers like cAMP and calcium can act as allosteric regulators for specific GEFs, directly linking GEF activation to broader signaling pathways. wikipedia.org The regulation of Arf family GEFs is particularly dependent on allosteric interactions at the membrane interface, where lipids and other membrane components contribute to their activation. nih.gov
Protein-Protein Interactions Governing GEF Activity
Protein-protein interactions are fundamental to GEF regulation, dictating their recruitment, activation, and integration into larger signaling complexes. These interactions can occur through various domains within the this compound.
A primary mechanism of regulation is the recruitment of cytosolic GEFs to the cellular membrane where their GTPase substrates reside. wikipedia.org This is often mediated by adaptor proteins. A classic example is the activation of the Ras pathway, where the adaptor protein GRB2 binds to an activated receptor tyrosine kinase and subsequently recruits the GEF SOS1 to the plasma membrane, bringing it into proximity with Ras. wikipedia.org
GEF activity can also be directly modulated by binding to other regulatory proteins. The activity of the Rho-GEF AKAP-Lbc is regulated by its interaction with the ubiquitin-like protein LC3. nih.gov Furthermore, some GEFs form complexes with the effectors of the GTPases they activate. nih.gov For example, the Rab5 GEF Rabex5 interacts with the Rab5 effector Rabaptin5. nih.gov This GEF-effector coupling can create a positive feedback loop that amplifies and sustains GTPase activation at a specific cellular location. nih.gov In yeast, the Cdc42 GEF Cdc24 forms a complex with the PAK kinase (a Cdc42 effector) via the scaffold protein Bem1, which is essential for establishing a single site of cell polarity. nih.gov
Lipid-Membrane Interactions and Subcellular Compartmentalization
The subcellular localization of GEFs is a critical determinant of their activity, as they must be positioned at the same membrane as their target GTPases. wikipedia.org Interactions with membrane lipids not only anchor GEFs but can also directly regulate their catalytic function.
Many GEFs contain specific lipid-binding domains, such as Pleckstrin Homology (PH) domains, which can bind to phosphoinositides like phosphatidylinositol (4,5)-bisphosphate (PIP2) or phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This interaction recruits the GEF to specific membrane compartments, such as the plasma membrane or endosomes, in response to upstream signaling events that generate these lipids. For the ArfGEF family, interactions with the membrane are a key allosteric regulator, with the membrane itself contributing several layers of control that can dramatically increase the GEF's catalytic efficiency. nih.gov
The Golgi-localized Arf-GEF, GBF1, is recruited to cis-Golgi membranes through its HDS1 and HDS2 domains. ualberta.ca This localization is essential for its function in regulating vesicle formation. The recruitment process itself is dynamic and regulated by interacting proteins and the state of Arf activation. ualberta.ca In the yeast secretory pathway, the GEF Sec2 is recruited to membranes through the combined action of the Rab GTPase Ypt32 and the lipid phosphatidylinositol 4-phosphate (PI(4)P), highlighting the integration of protein and lipid signals in GEF localization. nih.govnih.gov Therefore, subcellular compartmentalization through lipid and membrane interactions ensures that GEFs activate their specific GTPase targets at the right place and time.
Feedback Mechanisms and Cross-regulation within Signaling Networks
GEF activity is embedded within complex signaling networks and is often controlled by feedback and cross-regulation, which fine-tunes the cellular response. nih.gov These regulatory circuits can either amplify and sustain a signal or attenuate it over time.
Positive Feedback: As mentioned previously, GEFs can participate in positive feedback loops. The allosteric activation of SOS by its product, Ras-GTP, is one example. mdpi.com Another is the interaction between a GEF and an effector of its target GTPase, such as the Sec2-Sec15 interaction in yeast. nih.gov This creates a self-reinforcing loop that can establish stable, polarized domains of GTPase activity. nih.govnih.gov
Negative Feedback: Negative feedback is equally important for preventing runaway signaling and ensuring responses are transient. This often involves the activation of a downstream target that ultimately inhibits the GEF. In the yeast polarity circuit, active Cdc42 stimulates kinases that phosphorylate and inhibit the GEF Cdc24, thus dampening the initial activation signal. plos.org
Cross-regulation: GEFs are also points of cross-regulation between different signaling pathways. A single GEF can be regulated by multiple upstream signals, integrating information before activating a GTPase. Conversely, some GEFs contain multiple catalytic domains for different GTPase families (e.g., Trio, which can activate both RhoA and Rac), or are part of larger complexes that link different signaling cascades. cytoskeleton.com For example, Rab GTPase cascades are formed where an active upstream Rab recruits the GEF for the next Rab in the pathway, ensuring an orderly progression of events, such as in membrane trafficking. nih.govnih.gov This intricate web of feedback and cross-talk allows GEFs to act as sophisticated signal processors within the cell.
Spatio Temporal Control of Gef Protein Activity
Mechanisms of GEF Protein Localization and Recruitment to Cellular Compartments
GEF proteins are recruited to specific cellular compartments to ensure that GTPase activation occurs at the appropriate location. This localization is often mediated by various protein domains within the GEF, such as Pleckstrin Homology (PH) domains, which can bind to specific phosphoinositides enriched in particular membranes. For instance, the ARF GEF Grp1 is recruited to the plasma membrane via its PH domain's recognition of phosphatidylinositol 3,4,5-trisphosphate (PIP3). Phosphorylation of Grp1 can switch the binding preference of its PH domain to phosphatidylinositol 4-phosphate (PI4P), leading to its recruitment to the recycling endosome instead of the plasma membrane. nih.gov
Beyond phosphoinositide binding, other mechanisms contribute to GEF localization, including interactions with other proteins, scaffolding complexes, and cytoskeletal elements like microtubules. GEF-H1, a RhoA activator, is known to associate with microtubules, where it is maintained in an inactive state. rupress.orgresearchgate.netlife-science-alliance.org Dissociation from microtubules promotes GEF-H1 activation. rupress.orgresearchgate.netlife-science-alliance.orgnih.gov This mechanism links microtubule dynamics to RhoA activation and downstream cellular processes. rupress.orglife-science-alliance.orgnih.gov The recruitment of GEFs to specific membranes is a critical step in initiating downstream signaling pathways. nih.gov
Dynamics of this compound Activation and Deactivation in Live Cells
The activity of GEF proteins is dynamically regulated in live cells, allowing for rapid and localized control of GTPase activation. This dynamic regulation involves conformational changes within the this compound that expose or occlude the catalytic domain. Many Dbl family GEFs, which activate Rho GTPases, contain an autoinhibitory sequence that masks the catalytic Dbl homology (DH) domain. rupress.org Release of this autoinhibition is required for GEF activation. rupress.org
Studies using fluorescent biosensors have provided valuable insights into the real-time dynamics of GEF activation in living cells. nih.govnih.gov These biosensors can report on conformational changes associated with GEF activation, allowing researchers to monitor when and where GEFs become active. nih.gov For example, a GEF-H1 activation biosensor revealed that GEF-H1 activation occurs in a peripheral band near the cell edge and is regulated by microtubule dynamics and Src phosphorylation. rupress.orgresearchgate.netnih.gov
The kinetics of GEF-mediated nucleotide exchange can be rapid, contributing to the swift activation of GTPases in response to stimuli. pnas.orgphysiology.org Techniques like real-time NMR have been employed to measure the kinetics of nucleotide exchange catalyzed by GEFs in cell extracts. nih.gov Furthermore, optogenetic tools have been developed to achieve light-induced, spatio-temporally controlled activation of GEFs and their downstream GTPases in living cells, enabling the study of the dynamic consequences of localized GEF activity. elifesciences.orgjove.combiorxiv.orgnih.govelifesciences.org
Interplay between GEF Proteins, GTPase-Activating Proteins (GAPs), and Guanine (B1146940) Dissociation Inhibitors (GDIs) in Spatio-Temporal Signaling
The activity of small GTPases is tightly controlled by the coordinated action of GEFs, GAPs, and GDIs. GEFs promote the activation of GTPases by catalyzing the exchange of GDP for GTP, while GAPs promote their inactivation by accelerating GTP hydrolysis. pnas.orgphysiology.orgnih.govresearchgate.net GDIs, particularly for Rho and Rab GTPases, sequester GDP-bound GTPases in the cytosol and can extract them from membranes, thereby inhibiting their activation by GEFs and their interaction with effectors. physiology.orgnih.govresearchgate.netmdpi.comnih.govnih.gov
The interplay between these three classes of regulators is crucial for establishing and maintaining the precise spatio-temporal patterns of GTPase activity required for various cellular processes. For instance, the localized activation of Rho GTPases at specific cellular sites is determined by the balance of GEF and GAP activities in those microdomains, along with the regulated release of GTPases from GDI-mediated sequestration. pnas.orgphysiology.orgnih.govresearchgate.netmdpi.comnih.gov
GDIs can extract Rho GTPases from membranes and maintain them in an inactive, cytosolic pool, protecting them from activation by GEFs. nih.govmdpi.com Release from GDI is often a prerequisite for GEF-mediated activation at the membrane. nih.gov The interaction between GDIs and Rho GTPases involves binding to the switch regions and the hypervariable region, which is often isoprenylated for membrane anchoring. nih.govmdpi.com Electrostatic forces play a role in the specificity of Rho GTPase-GDI interactions. mdpi.com
The spatial segregation and coordinated action of GEFs, GAPs, and GDIs create dynamic cycles of GTPase activation and inactivation at specific locations within the cell, contributing to processes like cell migration, where distinct Rho GTPases are activated at the leading edge and trailing edge. rupress.orgelifesciences.orgbiorxiv.orgnih.gov Understanding the complex interplay between these regulators is essential for deciphering the intricacies of spatio-temporal signaling networks. nih.govnih.gov
Quantitative Analysis of this compound Activity in Subcellular Microdomains
Quantitative analysis of GEF activity within specific subcellular microdomains is crucial for understanding how localized GEF activity contributes to cellular function. Fluorescent biosensors have been instrumental in enabling the quantitative measurement of GEF activity in live cells with high spatial and temporal resolution. nih.govnih.gov
By using GEF biosensors, researchers can quantify the level and dynamics of GEF activation in different cellular compartments or in response to specific stimuli. nih.gov For example, quantitative analysis of GEF-H1 biosensor activity in migrating cells has revealed its precise spatio-temporal relationship with RhoA activity and cell edge dynamics. rupress.orgresearchgate.netnih.gov
Techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) coupled with Förster Resonance Energy Transfer (FRET) allow for quantitative detection of GTPase nucleotide binding states, which can indirectly report on GEF activity in live cells. pnas.orgpnas.org Conformational sensors for GTPase activity (COSGAs) based on the conserved GTPase fold enable quantitative measurement of the GTP/GDP ratio with spatial resolution. pnas.orgpnas.org
Quantitative analysis can also involve biochemical assays performed on isolated cellular fractions or reconstituted systems to measure GEF activity in specific membrane environments or in the presence of regulatory proteins. researchgate.netbellbrooklabs.comresearchgate.netresearchgate.netpromega.es These approaches, combined with advanced imaging techniques and computational analysis, provide a comprehensive understanding of the quantitative aspects of GEF regulation in subcellular microdomains. rupress.orgnih.gov
Below is a table of some chemical compounds mentioned in the article and their corresponding PubChem CIDs.
| Compound Name | PubChem CID |
| GTP | 6021 |
| GDP | 5987 |
| RhoA | 94177 |
| Rac1 | 5878 |
| Cdc42 | 10090 |
| K-Ras | 26432 |
| Rab1 | 157741 |
| GEF-H1 (ARHGEF2) | 11168 |
| Grp1 (ARFGEF2) | 10577 |
| Tiam1 | 10431 |
| Sos1 (RasGEF) | 11240 |
| RhoGDI1 (ARHGDIA) | 8841 |
| PIP3 | 24878502 |
| PI4P | 643617 |
Data Table: Spatio-Temporal Dynamics of GEF-H1 and RhoA Activity in Migrating Cells (Illustrative based on search results)
| Location Relative to Cell Edge | GEF-H1 Activity | RhoA Activity | Associated Cell Behavior |
| ~5 µm peripheral band | Increased | Increased | Protrusion |
| ~0-2 µm from edge | Further Increased | Increased | Protrusion |
| Microtubule-associated | Low (Inactive) | Low | N/A |
Gef Protein Interaction Networks and Cellular Signaling Cascades
Orchestration of Small GTPase Activation (Ras, Rho, Rab, Arf, Ran Families)
GEFs are the primary activators of small GTPases, a superfamily of proteins that act as molecular switches cycling between an inactive GDP-bound state and an active GTP-bound state. mdpi.commdpi.com GEFs catalyze the dissociation of GDP, allowing the more abundant GTP to bind and switch the GTPase to its active conformation. wikipedia.org This activation is a critical control point in cellular signaling. nih.gov The Ras superfamily is broadly categorized into five major families: Ras, Rho, Rab, Arf, and Ran, each with distinct cellular functions and regulated by specific sets of GEFs. bio-rad.com
Ras Family: Members of the Ras family, including Ras, Ral, and Rap, are key regulators of cell growth, differentiation, and survival. physiology.org They are activated by GEFs that contain a conserved CDC25 homology domain. physiology.org
Rho Family: The Rho family of GTPases, which includes RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and motility. mdpi.combabraham.ac.uk They are activated by two main families of GEFs: those containing a Dbl homology (DH) domain and those with a Dock Homology Region (DHR) domain. physiology.orgbabraham.ac.uk The number of GEFs for the Rho family significantly outnumbers the GTPases themselves, highlighting the complexity of their regulation. physiology.org
Rab Family: The Rab family is the largest within the Ras superfamily and is primarily involved in regulating vesicle trafficking, ensuring the specificity and directionality of transport between different cellular compartments. mdpi.com A diverse array of GEFs activates specific Rab proteins on distinct membrane surfaces. physiology.orgpsu.edu
Arf Family: ADP-ribosylation factor (Arf) GTPases and their relatives, Arf-like (Arl) and Secretion-associated and Ras-related (SAR) proteins, are crucial for membrane trafficking, lipid modification, and cytoskeletal organization. tandfonline.comnus.edu.sg They are activated by GEFs possessing a conserved Sec7 domain. tandfonline.comnus.edu.sg
Ran Family: The Ran GTPase is a key regulator of nucleocytoplasmic transport. wikipedia.org Its activation is spatially controlled, with its specific GEF, RCC1 (Regulator of Chromosome Condensation 1), localized exclusively in the nucleus. wikipedia.org
Table 1: Overview of Small GTPase Families and their Activating GEFs This table provides a summary of the major small GTPase families, their primary functions, and the characteristic domains of their activating GEF proteins.
| GTPase Family | Key Functions | Activating GEF Domain(s) |
|---|---|---|
| Ras | Cell growth, differentiation, survival | CDC25 homology domain |
| Rho | Actin cytoskeleton, cell polarity, motility | Dbl homology (DH), Dock Homology Region (DHR) |
| Rab | Vesicle trafficking, membrane identity | Various (often specific to Rab subtype) |
| Arf | Membrane trafficking, lipid modification | Sec7 domain |
| Ran | Nucleocytoplasmic transport | RCC1 domain |
Downstream Effector Coupling and Activation by GEF Protein-Activated GTPases
Once activated by a GEF, the GTP-bound GTPase undergoes a conformational change that allows it to bind to and activate a diverse array of downstream effector proteins. mdpi.com This interaction is the crucial step that propagates the signal and leads to a specific cellular response. The nature of the effector proteins determines the ultimate physiological outcome of the signaling cascade.
Ras Effectors: Activated Ras proteins interact with a number of effectors, with the Raf kinases and phosphoinositide-3-kinase (PI3K) being among the most prominent. mdpi.comnih.gov The activation of these effectors triggers major signaling pathways like the Raf/MEK/Erk (MAPK) and PI3K/Akt cascades, which are central to cell proliferation and survival. nih.gov
Rho Effectors: The effectors for Rho family GTPases are numerous and varied, reflecting their wide range of functions. Key effectors include ROCK (Rho-associated coiled-coil containing protein kinase) for RhoA, which regulates stress fiber formation, and the Wiskott-Aldrich syndrome protein (WASP) and WAVE complexes for Cdc42 and Rac1, respectively, which control the formation of filopodia and lamellipodia. mdpi.commdpi.com
Rab Effectors: Activated Rab proteins recruit a host of effector molecules to specific membrane compartments. mdpi.com These effectors include tethering factors that mediate vesicle docking, motor proteins that move vesicles along the cytoskeleton, and SNARE-interacting proteins that facilitate membrane fusion. psu.edunus.edu.sgpnas.org
Arf Effectors: Arf-GTP recruits effector proteins such as coat proteins (e.g., COPI), lipid-modifying enzymes (e.g., PIP5K and Phospholipase D), and scaffold proteins to membranes. nus.edu.sg This is fundamental to the formation of transport vesicles and the regulation of membrane lipid composition. nus.edu.sg
Ran Effectors: In the nucleus, Ran-GTP binds to importins, causing them to release their cargo, and to exportins, promoting the formation of a cargo-exportin-Ran-GTP complex for transport out of the nucleus.
Complex Formation with Scaffold and Adaptor Proteins
The specificity and efficiency of GEF-mediated signaling are often enhanced by the involvement of scaffold and adaptor proteins. These proteins act as molecular organizers, bringing together GEFs, GTPases, and their upstream activators and downstream effectors into close proximity within multiprotein complexes. libretexts.org
Scaffold proteins can facilitate signaling by:
Localizing signaling components: They can tether GEFs and their substrates to specific subcellular locations, such as the plasma membrane or intracellular organelles, ensuring that GTPase activation occurs at the right place and time. embopress.org
Enhancing signaling efficiency: By concentrating signaling molecules, scaffolds can increase the rate and amplitude of the signaling response.
Preventing unwanted cross-talk: By sequestering specific signaling components, scaffolds can insulate a particular pathway from other signaling cascades.
A prime example is the adaptor protein GRB2, which links activated RTKs to the Ras GEF, SOS1, thereby localizing SOS1 to the plasma membrane where Ras resides. libretexts.org Similarly, scaffold proteins can interact with both GEFs and their downstream effectors, creating a direct conduit for signal transmission.
Cross-Talk between Different GEF-GTPase Pathways
The signaling networks controlled by GEFs and GTPases are not linear, isolated pathways. Instead, they form a highly interconnected web of interactions, with significant cross-talk occurring between different GEF-GTPase modules. bio-rad.com This cross-regulation allows for the integration of multiple signaling inputs and the coordination of complex cellular behaviors.
Cross-talk can occur at multiple levels:
GEFs activating multiple GTPases: Some GEFs are not strictly specific to one GTPase and can activate multiple members of the same or even different GTPase families. For example, some Dbl family GEFs can activate more than one Rho family member. ahajournals.org
GTPases regulating other GEFs or GAPs: An activated GTPase can influence the activity of GEFs or GAPs for other GTPases. For instance, Ras can influence the activity of Rac1 through the activation of the Rac GEF, Tiam1. bio-rad.com
Shared downstream effectors: Different GTPase pathways can converge on common downstream effectors, allowing for the integration of signals. For example, both Ras and Rac1 can activate the MAPK cascade. bio-rad.com
Hierarchical relationships: In some cases, a linear hierarchy exists where one GTPase activates another. An early example suggested a hierarchy where Cdc42 activates Rac, which in turn activates RhoA, although the relationships are now known to be more complex and context-dependent. babraham.ac.uk
This intricate network of cross-talk provides the cell with a sophisticated mechanism to fine-tune its responses to a constantly changing environment.
Cellular and Physiological Roles of Gef Proteins
Regulation of Cytoskeletal Dynamics and Cell Morphology
GEF proteins are central regulators of the cytoskeleton, the intricate network of protein filaments that provides structural support to cells, determines their shape, and enables movement. numberanalytics.com This regulation is primarily achieved through the activation of Rho family GTPases, including RhoA, Rac1, and Cdc42. frontiersin.org These GTPases, once activated by their specific GEFs, control the organization and dynamics of the actin cytoskeleton. cytoskeleton.com
The activation of RhoA by GEFs like GEF-H1 leads to the formation of actin stress fibers and focal adhesions, which are crucial for maintaining cell shape and generating contractile forces. cytoskeleton.commolbiolcell.org In contrast, Rac1 activation, often mediated by GEFs such as Tiam1 and βPix, promotes the formation of lamellipodia, which are sheet-like protrusions at the leading edge of migrating cells. tandfonline.com Cdc42 activation by its specific GEFs is involved in the formation of filopodia, thin, finger-like projections that act as cellular sensors. biologists.com
Control of Cell Proliferation and Differentiation
GEF proteins are key players in the signaling pathways that govern cell proliferation and differentiation, fundamental processes for development and tissue homeostasis. wikipedia.orgjove.com A prime example is the role of Ras GEFs, such as Son of Sevenless (SOS), in the MAPK/ERK pathway. wikipedia.orgjove.com Upon stimulation by growth factors, receptor tyrosine kinases recruit adaptor proteins and Ras GEFs to the plasma membrane. jove.com These GEFs then activate Ras proteins by promoting the exchange of GDP for GTP. jove.com Activated Ras, in turn, initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors that drive the expression of genes involved in cell growth and division. jove.com
Dysregulation of GEF activity can lead to uncontrolled cell proliferation, a hallmark of cancer. wikipedia.org Mutations in the Ras pathway, including those affecting GEF function, are found in a significant percentage of human tumors. jove.com
GEFs also play critical roles in cell differentiation. For example, in the nervous system, specific GEFs are involved in guiding the differentiation of neurons. jneurology.com The differentiation of hematopoietic stem cells into various blood cell lineages is also regulated by Rho GTPases and their activating GEFs, which control cytoskeletal rearrangements necessary for these specialized functions. nih.gov Furthermore, the activity of Rho GTPases is carefully regulated to control epithelial proliferation and differentiation; for instance, RhoA is downregulated as epithelial cells reach confluence, which inhibits proliferation-stimulating signaling pathways. nih.gov
Modulation of Cell Migration and Adhesion
Cell migration is a complex and highly regulated process that is fundamental to embryonic development, immune responses, and wound healing, as well as being a critical factor in cancer metastasis. molbiolcell.orgescholarship.org GEF proteins are at the heart of the molecular machinery that controls cell migration by orchestrating the dynamic changes in the cytoskeleton and cell adhesion. numberanalytics.comescholarship.org
The coordinated action of different Rho family GEFs is essential for directional cell movement. escholarship.org At the leading edge of a migrating cell, GEFs such as βPix and DOCK180 activate Rac1, leading to the formation of lamellipodia and nascent adhesions. tandfonline.com This protrusion of the cell front is a key initial step in migration. tandfonline.com Simultaneously, GEFs that activate RhoA, such as GEF-H1, are involved in generating the contractile forces necessary for the retraction of the cell rear. molbiolcell.org
The turnover of focal adhesions, which are the points of contact between the cell and the extracellular matrix, is also tightly regulated by GEFs. molbiolcell.org The Rho-family GEF Asef2 has been shown to be an important regulator of cell migration and the assembly and disassembly of adhesions. uniprot.orgnih.gov By activating Rac1, Asef2 promotes rapid adhesion turnover, which is crucial for efficient cell movement. uniprot.orgnih.gov The interaction between integrins, which are cell surface receptors that bind to the extracellular matrix, and the actin cytoskeleton is also modulated by GEFs, further highlighting their central role in cell adhesion and migration. escholarship.org
Involvement in Intracellular Membrane Trafficking and Vesicular Transport
GEF proteins, particularly those that activate Arf (ADP-ribosylation factor) GTPases, are essential for regulating intracellular membrane trafficking and vesicular transport. numberanalytics.comnumberanalytics.com These processes are vital for maintaining the structure and function of cellular organelles, as well as for transporting molecules between different cellular compartments. numberanalytics.com
Arf GEFs, which are characterized by the presence of a conserved Sec7 domain, play a crucial role in the formation of transport vesicles. numberanalytics.com For example, the Arf GEF GBF1 is involved in regulating the transport of cargo from the endoplasmic reticulum to the Golgi apparatus. numberanalytics.com Other Arf GEFs, such as BIG1/2 and EFA6, are involved in regulating the late secretory and endocytic pathways. numberanalytics.com
The activation of Arf GTPases by their specific GEFs at distinct membrane locations ensures the recruitment of the correct coat proteins and cargo adaptors to the forming vesicles. plos.org This specificity is critical for ensuring that cargo is delivered to the correct destination within the cell. plos.org For instance, in plants, the ARF-GEF GNOM is involved in endosome-to-plasma membrane trafficking. oup.com The precise regulation of Arf GEF activity is therefore essential for maintaining the integrity of the endomembrane system and for the proper functioning of the cell. biologists.com
Contributions to Neuronal Development and Synaptic Plasticity
GEF proteins are critical for the development and function of the nervous system, playing key roles in processes such as axon guidance, dendritic spine morphogenesis, and synaptic plasticity. jneurology.comnih.gov These processes rely on the precise control of cytoskeletal dynamics, which is orchestrated by Rho family GEFs. jneurology.com
During neuronal development, the growth cones of axons navigate through a complex environment to find their correct targets. mdpi.com This process of axon guidance is directed by extracellular cues that activate receptors on the growth cone surface, leading to the localized activation of Rho GTPases by specific GEFs. mdpi.comnih.gov For example, the GEF Trio has been shown to be essential for proper axon patterning in Drosophila. jneurosci.org Similarly, members of the Vav family of GEFs are involved in mediating the response to ephrin/Eph signaling, which is crucial for axon repulsion. mdpi.com
In the mature nervous system, GEFs are involved in the regulation of synaptic plasticity, the process by which the strength of synaptic connections is modified. nih.gov This is the cellular basis of learning and memory. nih.gov GEFs such as Kalirin-7 and Trio are enriched at the postsynaptic density and regulate the dynamics of dendritic spines, the small protrusions on dendrites where most excitatory synapses are located. nih.gov The GEF-H1/Lfc complex, for instance, has been shown to regulate dendritic spine development through a RhoA signaling cascade in response to AMPA receptor activity. pnas.org Alterations in the function of GEFs have been implicated in a range of neurodevelopmental and neurodegenerative disorders. nih.govfrontiersin.org
Roles in Immune Cell Function and Host Defense
GEF proteins are essential for the proper functioning of the immune system, playing critical roles in the activation, differentiation, and migration of immune cells. monterosatx.comaai.org A key family of GEFs in the immune system is the Vav family, which consists of Vav1, Vav2, and Vav3. nih.gov Vav1 is predominantly expressed in hematopoietic cells and is a crucial regulator of T-cell and B-cell receptor signaling. monterosatx.comnih.gov
Upon antigen recognition by the T-cell receptor (TCR), Vav1 is activated and promotes the reorganization of the actin cytoskeleton, which is necessary for the formation of the immunological synapse, the specialized junction between a T cell and an antigen-presenting cell. monterosatx.complos.org This process is essential for sustained T-cell signaling and activation. nih.govplos.org Vav1 is also required for TCR-induced calcium influx, activation of the ERK MAP kinase pathway, and the production of cytokines. nih.gov The GEF activity of Vav1 has been shown to be required for T-cell-mediated allograft rejection. nih.gov
Other GEFs are also involved in immune cell function. For instance, Rac2, a Rho GTPase predominantly expressed in hematopoietic cells, is activated by several GEFs, including Tiam1, P-Rex1, and Dock2, and is essential for inflammatory responses and innate immunity. cytoskeleton.com The regulation of actin cytoskeletal dynamics by GEFs is also crucial for the migration of immune cells to sites of infection or inflammation. frontiersin.org
GEF Proteins in Organogenesis and Developmental Processes
GEF proteins are fundamental to the complex processes of organogenesis and embryonic development, which involve coordinated cell proliferation, differentiation, migration, and morphogenesis. biologists.commolbiolcell.org The precise spatial and temporal regulation of Rho GTPase activity by their specific GEFs is critical for orchestrating the cell shape changes and tissue movements that drive the formation of organs and tissues. molbiolcell.org
A key example of the role of GEFs in development is during gastrulation, a crucial early stage of embryonic development where the three primary germ layers are formed. biologists.com In Xenopus, the RhoGEF Plekhg5 is essential for the apical constriction of bottle cells at the blastopore lip, a process that initiates the invagination movements of gastrulation. biologists.commolbiolcell.org In Drosophila, another RhoGEF, DRhoGEF2, is required for the invagination of the ventral furrow. biologists.com
GEFs are also involved in the development of specific organs. For instance, the RhoGEF Trio is involved in the invagination of the lens placode during eye development. molbiolcell.org In the developing nervous system, GEFs play a critical role in axon guidance and the formation of neuronal circuits, as discussed in a previous section. mdpi.com The Wnt/planar cell polarity (PCP) pathway, which is essential for convergent extension movements during vertebrate gastrulation, relies on the GEF WGEF to activate Rho. embopress.org The diverse roles of GEFs in development are highlighted by the fact that mutations in GEF genes can lead to severe developmental defects. elifesciences.org
Methodological Approaches for Studying Gef Proteins
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical methods are crucial for quantifying GEF activity, analyzing binding kinetics, and understanding the thermodynamic parameters of GEF-GTPase interactions.
In Vitro Guanine (B1146940) Nucleotide Exchange Assays (e.g., Fluorescence-based, Radiometric)
In vitro guanine nucleotide exchange assays are fundamental for directly measuring the catalytic activity of GEF proteins. These assays monitor the rate at which a GEF facilitates the exchange of GDP for GTP on a target GTPase.
Fluorescence-based assays are widely used due to their sensitivity and adaptability to high-throughput screening formats. These assays often utilize fluorescently labeled guanine nucleotides, such as mant-GDP or BODIPY-FL-GDP. The principle relies on the change in fluorescence properties of the labeled nucleotide upon binding to the GTPase or its release.
In a typical fluorescence-based exchange assay, a GTPase pre-loaded with a fluorescent GDP analog is incubated with a GEF and an excess of unlabeled GTP. The GEF catalyzes the release of the fluorescent GDP, which is then replaced by unlabeled GTP. The decrease in fluorescence signal as the fluorescent GDP dissociates from the GTPase is monitored over time to determine the exchange rate catalyzed by the GEF nih.govcytoskeleton.comcytoskeleton.com. Alternatively, some assays measure the increase in fluorescence upon binding of a fluorescent GTP analog to the GTPase cytoskeleton.complos.org. For instance, an assay measuring the increase in fluorescence upon incorporation of mant-GDP into Cdc42 has been used to quantify the relative activities of Intersectin GEF fragments plos.org. Another fluorescence-based assay monitors the decrease in fluorescence intensity as fluorescent BODIPY-GDP bound to a Rho-GTPase (like Rac1 or RhoA) is exchanged for non-fluorescent GTP, and this can be scaled up for high-throughput screening nih.gov. The Transcreener GEF Assay is another fluorescence-based method that measures the increase in GDP formation as GEF proteins stimulate the GTPase, using an antibody selective to GDP and a far-red fluorescent tracer bellbrooklabs.com.
Radiometric assays, while less common now due to the handling requirements of radioactive isotopes, were historically significant. These assays typically involve incubating a GTPase with radiolabeled GDP and then initiating the exchange reaction with a GEF and unlabeled GTP. The decrease in bound radioactivity over time indicates the rate of GDP release catalyzed by the GEF.
These in vitro assays allow researchers to determine the activity of unknown GEFs, biochemically characterize GEF-GTPase interactions, examine the regulation of GEF activity by cofactors or protein domains, screen mutant GEFs or GTPases for activity and specificity, and identify potential GEF inhibitors or activators cytoskeleton.comcytoskeleton.com.
Spectroscopic and Calorimetric Methods (e.g., SPR, ITC, FRET)
Spectroscopic and calorimetric methods provide valuable quantitative data on the binding kinetics and thermodynamics of GEF interactions with their partners, including GTPases and regulatory molecules.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding affinity and kinetics between a immobilized molecule (ligand) and a molecule in solution (analyte). In the context of GEF studies, a GTPase or GEF can be immobilized on a sensor chip, and the binding of its partner in solution is detected by changes in refractive index near the chip surface. SPR allows for real-time monitoring of binding and dissociation events, providing association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. SPR has been used to analyze interactions between GEFs and their GTPase substrates, as well as interactions with potential inhibitors or regulatory proteins creative-biostructure.comuni-bonn.de.
Isothermal Titration Calorimetry (ITC) is a calorimetric technique that directly measures the heat absorbed or released during a biomolecular interaction. By titrating one molecule into a solution containing its binding partner, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event. ITC is a powerful tool for understanding the driving forces behind GEF-GTPase interactions and the effects of mutations or ligands on these interactions creative-biostructure.com. ITC has been compared to FRET for determining protein interaction affinity, with FRET sometimes yielding higher K_D values researchgate.net.
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that measures the proximity between two fluorescent molecules (fluorophores). When a donor fluorophore is in close proximity (typically 1-10 nm) to an acceptor fluorophore, excitation of the donor can lead to energy transfer to the acceptor, resulting in sensitized emission from the acceptor. By labeling a GEF and a GTPase (or other interacting proteins) with appropriate FRET pairs, binding can be detected by monitoring changes in FRET efficiency. FRET can be used to study protein-protein interactions in vitro and in live cells, providing insights into the spatial and temporal dynamics of GEF interactions creative-biostructure.comresearchgate.netnih.gov. FRET assays can be used to quantify binding activity and determine equilibrium binding constants nih.gov. FRET has advantages over techniques like ITC and SPR in terms of sensitivity and compatibility with multi-well plate formats, and it allows for studying the effect of other molecules on protein binding nih.gov.
Protein Expression, Purification, and Reconstitution Systems
Obtaining sufficient quantities of pure, active GEF proteins and their GTPase substrates is a prerequisite for most biochemical, biophysical, and structural studies. This typically involves recombinant protein expression and purification using various systems.
Bacterial expression systems, such as Escherichia coli, are commonly used for producing large amounts of recombinant proteins. Plasmids containing the coding sequences for the GEF or GTPase are transformed into bacterial cells, and protein expression is induced. Following cell lysis, the recombinant protein is purified using techniques such as affinity chromatography (e.g., using His-tags or GST-tags), ion-exchange chromatography, and size-exclusion chromatography to achieve high purity pnas.orgcytoskeleton.comnovusbio.com. Recombinant human GEF-H1 and the GEF domain of human RhoGEF Dbs have been produced in bacterial expression systems cytoskeleton.comthermofisher.com.
Other expression systems, such as insect cells, yeast, or mammalian cells, may be used for GEF proteins that require post-translational modifications or form large, complex assemblies that are not well-expressed in bacteria.
Reconstitution systems involve combining purified GEF proteins and GTPases in a controlled in vitro environment to study their interactions and catalytic activity. This allows for the precise manipulation of protein concentrations, nucleotide conditions, and the inclusion of other potential regulatory molecules to mimic cellular conditions and dissect the molecular mechanisms of GEF function. For example, purified Trio GEF domains and Rho GTPases (Rac1, RhoA, Cdc42) have been used in fluorescence-based exchange assays nih.gov.
Structural Biology Approaches
Structural biology techniques provide high-resolution three-dimensional information about GEF proteins, their domains, and their complexes with GTPases, which is essential for understanding the molecular basis of their function and interaction specificity.
X-ray Crystallography of GEF Proteins and GEF-GTPase Complexes
X-ray crystallography is a powerful technique for determining the atomic structure of proteins. By obtaining highly ordered crystals of a GEF protein or a GEF-GTPase complex, researchers can diffract X-rays through the crystal to produce a diffraction pattern. This pattern is then used to computationally reconstruct the electron density map of the protein, from which the atomic coordinates are built.
Crystal structures of GEF-GTPase complexes have provided critical insights into how GEFs interact with and activate GTPases. These structures often reveal the interface between the GEF domain (such as the Dbl homology (DH) domain in RhoGEFs) and the GTPase, showing how the GEF induces conformational changes in the GTPase, particularly in the switch regions, to facilitate GDP release pnas.orgembopress.orgnih.govresearchgate.netphysiology.org. For example, crystal structures of different DH-PH tandem domains in complex with nucleotide-free Rho GTPases have shown how the DH domain binds to various regions of the GTPase, including switch I, β2/β3, switch II, α2, and α3 embopress.org. The structure of a DENN-domain protein, DENND1B-S, complexed with its substrate Rab35, revealed how DENN-domain GEFs interact with and activate Rabs through conserved surfaces in both lobes of the DENN domain, with Rab35 binding via switch regions I and II pnas.org. The crystal structure of E. coli Map in complex with Cdc42 demonstrated that bacterial GEF mimics can activate host Rho GTPases through a structural architecture similar to that of Salmonella SopE, revealing a pairing mechanism between Map and the β2-3 interswitch region of Cdc42 nih.gov. Crystal structures have also illustrated how GEFs displace switch I of small GTPases by steric hindrance and the mechanism of GDP dissociation by RasGEF SOS physiology.org.
While X-ray crystallography provides high-resolution details, obtaining suitable crystals, particularly for large or flexible GEF complexes, can be challenging.
Cryo-Electron Microscopy (Cryo-EM) for Large GEF Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes, including those involving GEF proteins, that may be difficult to crystallize. In single-particle cryo-EM, a solution of the protein complex is rapidly frozen in a thin layer of vitreous ice. Electron micrographs are then collected from thousands or millions of individual particles in different orientations. Computational methods are used to align and classify these images and reconstruct a three-dimensional density map of the complex.
Cryo-EM is particularly well-suited for studying large, multi-domain GEFs or GEF complexes with other regulatory proteins or membranes. It can provide structural information on different conformational states of a complex, offering insights into dynamic processes involved in GEF function. Recent advances in cryo-EM technology, including improved electron detectors and image processing algorithms, have enabled the determination of structures at near-atomic resolution, making it competitive with X-ray crystallography for some systems elifesciences.orgnih.govnih.gov. Cryo-EM allows for the study of protein complexes in a near-native, hydrated state without the need for crystallization elifesciences.org. It is particularly useful for complexes that are not amenable to crystallization, such as those with multiple components nih.govnih.gov. Cryo-EM has been used to study large protein assemblies uchicago.edu.
Cryo-EM has been applied to study various protein complexes, and its increasing resolution makes it a valuable tool for elucidating the structures of large GEF-containing assemblies and understanding their mechanisms in a more native-like environment.
| Technique | Information Provided | Advantages | Limitations |
| In Vitro Guanine Nucleotide Exchange Assays | GEF catalytic activity, exchange rates | Direct measure of activity, adaptable to HTS (fluorescence-based) | Requires purified components, may not fully reflect cellular environment |
| SPR | Binding affinity, kinetics (k_on, k_off, K_D) | Label-free, real-time monitoring | Requires immobilization of one binding partner, can be sensitive to surface |
| ITC | Binding affinity (K_D), stoichiometry (n), thermodynamics | Provides complete thermodynamic profile, in-solution measurement | Requires relatively large amounts of protein, can be less sensitive |
| FRET | Proximity of labeled molecules, interaction dynamics | Can be used in vitro and in cells, sensitive, compatible with HTS | Requires labeling of proteins, distance-dependent |
| X-ray Crystallography | High-resolution 3D atomic structure | Atomic details of protein and complex structure | Requires high-quality crystals, challenging for large/flexible complexes |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large complexes | Suitable for large/flexible complexes, near-native conditions, multiple conformations | Resolution can be lower than crystallography for smaller proteins |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of proteins in solution at atomic resolution. europa.euresearchgate.netresearchgate.net While conventional NMR methods can be challenging for large protein complexes, recent advancements in site-specific labeling, novel NMR methods, and state-of-the-art spectrometers are extending the applicability of NMR to larger systems. europa.eu NMR can reveal protein dynamics across a broad range of timescales. europa.eu
For GEF proteins, NMR spectroscopy can provide insights into conformational changes associated with nucleotide exchange and interactions with small GTPases. Studies utilizing NMR have profiled complex RAS-effector interactions, quantitatively measuring RAS output in mixtures containing GEFs. researchgate.net This approach can quantify GTPase binding to competing effectors and can be applied to study interactions with small molecule interactors, GEF/GAP domains, or regulatory enzymes. researchgate.net NMR allows for atomic-level information regarding protein structure, dynamics, and interactions with binding partners, although signal attenuation can limit its application to large macromolecular systems. researchgate.net Site-specific 19F NMR has also been developed as a method for detecting Arf6 GEF activity. acs.org Pressure perturbation coupled with multi-dimensional NMR has been used to map the nucleotide switch transitions in small G proteins like Arf1 and Arf6, providing structural ensembles and pseudo-free energy landscapes. rpi.edu
Mass Spectrometry-Based Structural Biology (e.g., HDX-MS, Cross-linking MS)
Mass spectrometry (MS)-based structural biology techniques, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Cross-linking Mass Spectrometry (XL-MS), provide valuable complementary information to other structural methods like NMR and cryo-EM. bioms.sed-nb.inforesearchgate.net These methods are increasingly used to characterize the structures, dynamics, and conformational changes of native proteins or complexes rapidly and sensitively. researchgate.net
HDX-MS reports on solvent accessibility and hydrogen bond stability by monitoring deuterium (B1214612) exchange on protein backbone amide hydrogens. researchgate.netuni-halle.de This technique is powerful for studying protein dynamics, folding, protein-protein interactions, and protein-small molecule interactions. researchgate.net HDX-MS can reveal details often challenging to obtain with other structural approaches and is particularly powerful in differential settings where conformational changes induced by interactions or perturbations can be revealed. researchgate.net It provides information on solvent accessibility, secondary and tertiary structures, conformational changes, protein states, and binding interfaces. uni-halle.de HDX-MS can capture protein dynamics and allosteric regulation in solution, acting as a local sensor for conformational changes at single amino acid resolution. uni-halle.de
XL-MS involves chemically cross-linking proteins in solution, followed by mass spectrometric analysis to identify linked peptides. d-nb.infoembopress.org This technique can be used to study protein conformations as well as protein-protein and protein-nucleic acid interactions. embopress.org XL-MS is considered an integrative method in structural biology, aiming to create more confident models of target proteins, especially when high-resolution techniques are insufficient. d-nb.info MS-cleavable cross-linkers are particularly useful for analyzing complex reaction mixtures in proteome-wide studies. d-nb.info XL-MS has been used to investigate purified proteins and protein interaction networks. d-nb.info
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations are essential tools for exploring the structural and dynamic properties of proteins and other biological macromolecules, complementing experimental techniques. plos.orgplos.orgmdpi.com MD simulations aim to derive statements about the structural, dynamical, and thermodynamical properties of a molecular system. mdpi.com
For GEF proteins, computational studies can provide insights into GEF activity and allosteric modulation. nih.gov Homology modeling and MD simulations have been performed on GEF proteins, revealing interactions, such as those between the GEF PH domain and the membrane-embedded region of RhoA. nih.gov These simulations can support experimental findings regarding allosteric effects. nih.gov Computational studies have also recreated and characterized reaction intermediates in GEF-mediated nucleotide exchange in small G proteins like Arf1, shedding light on protein-protein interactions and the fate of ions like Mg²⁺ during the exchange reaction. plos.orgplos.orgnih.gov These models can furnish additional targets for interfacial inhibitor design. plos.orgplos.orgnih.gov MD simulations are necessary for studying the dynamics and function of proteins like RAS, understanding how they bind with small molecules or other proteins. mdpi.com Computational methods can also be used to identify effective insertion sites for engineering proteins with allosteric control by light or ligands, including GEF proteins. nih.gov
Cellular and Genetic Perturbation Strategies
Gene Editing (CRISPR-Cas9) for this compound Knockout/Knock-in
CRISPR-Cas9 is a powerful RNA-guided targeted genome editing tool that allows researchers to perform gene knockout, knock-in, insertions, and deletions in cell lines and animals. origene.comzeclinics.com This system utilizes the Cas9 endonuclease guided by a single guide RNA (sgRNA) to a specific genomic location, where Cas9 cleaves both DNA strands. origene.comdanaher.com The subsequent repair mechanisms, primarily non-homologous end joining (NHEJ) for knockouts and homology-directed repair (HDR) for knock-ins, introduce the desired genetic modifications. zeclinics.comdanaher.com
For studying GEF proteins, CRISPR-Cas9 can be used to generate knockout cell lines or organisms to eliminate the expression of a specific GEF, allowing researchers to study the function or role of that GEF. zeclinics.comdanaher.com Knockout strategies often exploit the error-prone NHEJ pathway, leading to insertions or deletions (INDELs) that can cause frameshift mutations and premature stop codons, disrupting gene function. zeclinics.com CRISPR-Cas9 can also be used for gene knock-in, which involves inserting an exogenous sequence into a targeted locus. zeclinics.com This can be used to introduce fluorescent protein tags to a this compound for imaging and localization studies protocols.io or to introduce specific mutations to study their effect on GEF function. Knock-in approaches typically rely on providing a donor DNA template along with the CRISPR-Cas9 machinery. zeclinics.com Protocols exist for generating both knockout and knock-in mammalian cell lines using CRISPR-Cas9. protocols.io
RNA Interference (siRNA/shRNA) for this compound Knockdown
siRNA molecules are typically short, double-stranded RNA fragments introduced directly into cells, leading to transient gene silencing. patsnap.compressbooks.pub shRNA, on the other hand, is typically expressed from a plasmid or viral vector and processed by cellular machinery into an siRNA-like molecule, often resulting in more stable gene silencing compared to synthetic siRNA. patsnap.compressbooks.pub
Optogenetic and Chemogenetic Tools for Spatio-Temporal Control
Optogenetic and chemogenetic tools provide the means to manipulate protein activity with high spatial and temporal precision in living cells. nih.govista.ac.at These synthetic tools are genetically encoded and can be used to precisely target proteins of interest and control their subcellular localization and activity. ista.ac.at
Optogenetic tools utilize light as a trigger to induce conformational changes or mediate protein-protein interactions, allowing for activation or inhibition with millisecond and subcellular resolution. ista.ac.at Chemogenetic tools employ protein domains that bind specific small molecules, mediating protein-protein interactions upon ligand addition. ista.ac.at These ligands are often synthetically designed for high specificity. ista.ac.at
For GEF proteins, optogenetic and chemogenetic approaches enable the precise control of GEF activity in space and time, mimicking the natural dynamics of signaling. elifesciences.orgbiorxiv.org GEF domains have been integrated into optogenetic recruitment tools, allowing for their recruitment to specific subcellular locations, such as the plasma membrane, to locally activate specific Rho GTPases. elifesciences.orgbiorxiv.org This allows for reversible and non-invasive activation. elifesciences.org Optogenetic tools like iLID have been used with GEF domains from proteins such as ITSN1, TIAM1, and p63RhoGEF to control the activity of Cdc42, Rac, and Rho, respectively. elifesciences.orgbiorxiv.org Chemogenetic systems, such as those based on rapamycin-induced heterodimerization, can also be used to recruit GEF catalytic domains to the plasma membrane to activate Rho GTPases. elifesciences.org Engineered proteins with allosteric responses controlled by rapamycin (B549165) or light have been developed, including those targeting GEF proteins like Vav2. nih.gov These tools allow for investigating the role of spatio-temporal dynamics in signaling circuits. nih.gov
Live-Cell Imaging and Biosensors for GEF Activity Monitoring
Live-cell imaging coupled with genetically encoded biosensors has revolutionized the study of this compound activity by enabling real-time visualization of signaling events within living cells. axionbiosystems.comnih.govnih.gov This approach offers significant advantages over traditional endpoint assays, allowing researchers to observe dynamic and transient processes such as GEF activation and its downstream effects as they occur. axionbiosystems.com
Fluorescent biosensors are molecular tools designed to detect specific cellular events and translate them into a measurable optical signal, typically a change in fluorescence. rsc.org For monitoring GEF activity, biosensors often exploit the conformational changes that occur in small GTPases upon nucleotide exchange or the interaction between activated GTPases and their downstream binding partners. rsc.orgfrontiersin.orgbiologists.com
A widely used type of biosensor for studying GEF activity is based on Förster Resonance Energy Transfer (FRET). nih.govfrontiersin.orgbiologists.com FRET occurs between a donor and an acceptor fluorescent protein when they are in close proximity, and changes in their distance or orientation due to a conformational change in the biosensor lead to a change in FRET efficiency. frontiersin.orgbiologists.compnas.org GEF activity can be indirectly monitored using FRET biosensors that report on the activation state of their target GTPases. These biosensors typically consist of the target GTPase fused to a binding domain for its active, GTP-bound form, sandwiched between a FRET pair. rsc.orgbiologists.com Upon GEF-mediated GTP binding, the GTPase undergoes a conformational change, leading to interaction with the binding domain and an alteration in the FRET signal. rsc.orgfrontiersin.orgbiologists.com Examples include Raichu-RhoA biosensors, which utilize a CFP/YFP FRET pair, the RhoA/GDP complex, and the RhoA-binding domain (RBD) of an effector protein. Upon RhoA activation by a GEF, RhoA/GTP binds to the RBD, increasing FRET. frontiersin.org
Recent advancements have also led to the development of FRET biosensors designed to directly report on GEF activity. One approach involves inserting a fluorescent protein pair into a structural "hinge" region common to many GEFs. nih.gov Conformational changes within the GEF upon activation or substrate binding can alter the FRET efficiency between the inserted fluorescent proteins. nih.gov
Another class of biosensors used for monitoring Rho GTPase activity, and indirectly GEF activity, are localization-based biosensors. biologists.combiologists.com These sensors typically consist of a fluorescent protein fused to a G protein-binding domain (GBD) that has a high affinity for the active, GTP-bound state of the Rho GTPase. biologists.combiologists.com In their inactive state, these sensors are often cytosolic, but upon activation of the endogenous Rho GTPase by a GEF, the sensor translocates to the site of GTPase activity, such as the plasma membrane, resulting in a detectable change in fluorescence localization and intensity. rsc.orgbiologists.combiologists.com
Live-cell imaging techniques, such as fluorescence microscopy and confocal microscopy, are used to capture the signals from these biosensors in real-time. baseclick.eu Advanced microscopy techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can also be employed to monitor FRET-based biosensors, offering advantages in overcoming issues related to intensity measurements. nih.gov
Research findings using these methods have provided valuable insights into the spatiotemporal regulation of GEFs and their target GTPases. For instance, FRET biosensors have been used to map the activation patterns of Rho family small GTPases relative to cell edge dynamics, helping to understand how different GEFs contribute to the activation of specific GTPases in regulating cell movement. nih.gov Studies have also utilized FRET biosensors to investigate the hierarchical relationship between signaling molecules, such as Src and Rac, at subcellular locations. pnas.org
The development and application of these biosensors, particularly genetically encoded ones, allow for the study of GEF activity with high spatiotemporal resolution within the native cellular environment. rsc.orgnih.govpnas.org
Integrative Omics Approaches in this compound Research (e.g., Proteomics, Interactomics)
Integrative omics approaches, such as proteomics and interactomics, provide a comprehensive view of GEF proteins within the broader cellular context, complementing the dynamic insights gained from live-cell imaging. These methods allow for the large-scale identification, quantification, and characterization of GEF proteins and their interaction partners, revealing complex regulatory networks and functional modules. frontiersin.orgpnnl.govmdpi.com
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and localization. mdpi.com In GEF research, proteomics can be used to identify the repertoire of GEF proteins present in a specific cell type or tissue, quantify changes in their expression levels under different conditions, and identify post-translational modifications that may regulate their activity or localization. mdpi.comlcms.cz Mass spectrometry-based proteomics is a common technique, allowing for the identification and quantification of thousands of proteins in a single experiment. mdpi.comlcms.cz
Interactomics , a subset of proteomics, focuses specifically on studying protein-protein interactions (PPIs). frontiersin.org Understanding the protein interaction networks involving GEFs is crucial because GEF activity is often regulated by interactions with other proteins, and GEFs themselves function by interacting with small GTPases. mdpi.comnih.gov Techniques like affinity purification coupled with mass spectrometry (AP-MS) and yeast two-hybrid screens are used to identify proteins that physically interact with a GEF of interest. frontiersin.orgnih.govjst.go.jpmolbiolcell.org
Integrative omics approaches combine data from multiple omics layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a more holistic understanding of biological systems. frontiersin.orgpnnl.govmdpi.com In the context of GEF research, integrating proteomics and interactomics data can reveal how changes in GEF expression or post-translational modifications affect their interaction networks and downstream signaling pathways. nih.govfrontiersin.org
Research findings from integrative omics studies have provided significant insights into this compound function and regulation. For example, proteomic screens have been used to identify distinct changes in the interactome of small GTPases like Rac1 upon activation by different GEFs, suggesting that GEFs can modulate the downstream specificity of GTPase signaling by acting as scaffolding proteins. nih.govnih.gov A quantitative proteomic study identified GEF-H1 as concentrating in mature focal adhesions, implying its role in linking these structures to actin cytoskeleton organization. biologists.com Interactomics studies have identified GEF-H1 and p115Rho-GEF as interactors of integrin β5, suggesting their involvement in regulating integrin-mediated adhesion. researchgate.net
Furthermore, integrative approaches can help identify novel GEFs or regulatory proteins involved in GEF-mediated pathways. By analyzing protein interaction networks, researchers can identify potential GEF-effector interactions that create positive feedback loops for GTPase activation, as observed in the context of Arf1 activation by Sec7p and Arno/cytohesin 2. nih.gov
The integration of different omics datasets requires sophisticated bioinformatics and computational tools for data analysis and visualization. frontiersin.orgpnnl.gov These tools help in identifying significant molecular links and constructing comprehensive maps of GEF-centric networks. mdpi.comfrontiersin.org
Dysregulation of Gef Proteins in Pathophysiological Processes
Molecular Mechanisms of Aberrant GEF Protein Activity in Cancer
Dysregulation of GEF proteins plays a significant role in the development and progression of cancer through several molecular mechanisms. These mechanisms often converge to promote uncontrolled cell proliferation, survival, migration, and metastasis. nih.govnih.govfrontiersin.org
Oncogenic Mutations in GEF Proteins
Mutations in genes encoding GEF proteins can lead to their constitutive activation or altered specificity, contributing to tumorigenesis. For example, mutations in VAV1 and SOS1, both GEFs, have been identified in lung adenocarcinomas, suggesting a direct role for mutated GEFs in driving cancer. pnas.org Truncating mutations in PREX2, a Rac1 GEF, have been shown to increase its GEF activity and abolish binding to the tumor suppressor PTEN, leading to activation of the PI3K/Akt signaling pathway and accelerated melanoma development in the context of mutant NRAS. nih.gov The oncogenic potential of Ect2, a Rho-GEF, was initially identified through a carboxyl-terminal truncation that resulted in a constitutively active protein capable of transforming fibroblasts. conicet.gov.ar
Altered this compound Expression and Localization
Changes in the expression levels or subcellular localization of GEF proteins are frequently observed in various cancers. Overexpression of GEF-H1, a RhoA GEF, has been reported in breast cancer biopsies and cell lines compared to normal tissue. dovepress.com This increased expression correlates with enhanced cell proliferation, migration, adhesion, and invasion in breast cancer cells. dovepress.com Similarly, upregulation of ARHGEF2, which encodes GEF-H1, contributes to cancer initiation and progression, with its transactivation correlating with tumor progression in pancreatic ductal adenocarcinoma (PDAC). rupress.org Altered localization can also impact GEF activity; for instance, loss of the cell polarity protein Par3 in ErbB2+ breast cancer cells releases the Rac1 GEF Tiam1 from junctions, leading to its activation in the cytosol and promoting Rac1-mediated processes involved in cancer progression. nih.gov GEF-H1 localization, influenced by factors like heparanase, can also affect cell migration and cytoskeletal dynamics in brain metastatic melanoma cells. spandidos-publications.comfrontiersin.org
Dysregulation of this compound-Mediated Signaling Pathways in Tumorigenesis and Metastasis
GEF proteins exert their oncogenic effects primarily by dysregulating small GTPase-mediated signaling pathways that control critical cellular functions involved in cancer. Activation of Rho GTPases by specific GEFs is crucial for cytoskeleton organization and cell migration, processes essential for tumor invasion and metastasis. ontosight.ai For example, GEF-H1 activation of RhoA signaling promotes pro-proliferative and metastatic potential in various cancer types. dovepress.comrupress.org Tiam1 activates Rac1, contributing to colon cancer cell migration, invasion, and metastasis by stabilizing junctional complexes and enhancing cell polarity. scientificarchives.com Dysregulation of CDC42, often due to overexpression of its upstream GEFs, facilitates aggressive behaviors in tumor cells, including invadopodia formation, ECM degradation, and invasion in hepatocellular carcinoma. scholaris.ca GEFs also influence other signaling pathways; βPix, overexpressed in colon cancer, stabilizes β-catenin, promoting the transcription of genes involved in proliferation and invasion. scientificarchives.com Furthermore, GEF-H1 is involved in a positive feedback loop with mutant KRAS in PDAC, where increased ARHGEF2 expression amplifies RAS signaling, conferring properties favoring malignant conversion and metastasis. rupress.orgnih.gov Mutant p53 can also induce GEF-H1, accelerating tumor cell proliferation. jneurology.com
This compound Involvement in Neurological Disorders
GEF proteins are also intimately involved in the development and function of the nervous system, and their dysregulation is implicated in a range of neurological disorders, including neurodevelopmental syndromes and neurodegenerative diseases. nih.govbiorxiv.org
Molecular Etiologies of GEF-Associated Neurodevelopmental Syndromes
Mutations and dysregulation of GEF proteins contribute to the molecular etiologies of various neurodevelopmental syndromes. For instance, mutations in the this compound Trio have been associated with neurodevelopmental disorders such as schizophrenia, autism, bipolar disorder, and intellectual disability. bmj.com Specifically, mutations in Trio's GEF1 domain have been linked to intellectual disability and microcephaly, while variants in the GEF2 domain have been identified in patients with bipolar disorder, schizophrenia, and epilepsy, affecting RhoA activation and neurite outgrowth. bmj.comfrontiersin.org Alsin, encoded by the ALS2 gene, is a this compound predominantly expressed in the central nervous system and is involved in receptor trafficking, endocytosis, and axonal outgrowth. nih.gov Mutations in ALS2 are associated with a juvenile form of amyotrophic lateral sclerosis (ALS) and other neurodevelopmental issues. nih.gov ARF1-related disorder, characterized by intellectual disability, microcephaly, periventricular nodular heterotopia, and seizures, is presumed to be caused by reduced activity of the BIG2-ARF1 pathway due to biallelic loss-of-function mutations in ARFGEF2, which encodes BIG2. news-medical.net
Roles in Neurodegeneration (e.g., ALS, Parkinson's disease, Alzheimer's disease)
GEF proteins are increasingly recognized for their roles in neurodegenerative diseases, including ALS, Parkinson's disease (PD), and Alzheimer's disease (AD). nih.govbiorxiv.org Perturbations in GEF function are associated with neurodegeneration. nih.gov For example, RGNEF (Rho guanine (B1146940) nucleotide exchange factor), also known as p190RhoGEF, has been identified as a neurodegeneration-linked GEF involved in the pathogenesis of ALS. nih.gov RGNEF regulates RhoA GTPase activation and also functions as an RNA binding protein, affecting the stability of low molecular weight neurofilament mRNA. nih.gov Alsin (ALS2), in addition to its role in neurodevelopment, is linked to a juvenile form of ALS. nih.gov Dock3, an atypical GEF, has been implicated in the pathogenesis of AD by promoting neuronal cell death downstream of the APP-mediated signaling pathway. nih.gov Conversely, Dock3 has also been suggested to attenuate NMDA-mediated neurotoxicity, preventing excitotoxic cell death. nih.gov While protein aggregation is a common feature in many neurodegenerative diseases, including AD, PD, and ALS, and autophagy plays a role in clearing these aggregates, the direct involvement of GEFs in the aggregation process itself is an area of ongoing research. mdpi.com However, some GEFs like C9orf72, a GEF for Rab8 and Rab39, are crucial for autophagosome maturation, and mutations in C9orf72, a common cause of ALS, are proposed to downregulate autophagy, contributing to disease. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| RhoA | 20117316 |
| Rac1 | 20117317 |
| Cdc42 | 20117319 |
| GTP | 6025 |
| GDP | 5996 |
| Trio | Not available (Protein complex/large protein, no single CID) |
| Alsin (ALS2) | Not available (Protein, no single CID) |
| Dock3 | Not available (Protein, no single CID) |
| RGNEF (p190RhoGEF) | Not available (Protein, no single CID) |
| VAV1 | Not available (Protein, no single CID) |
| SOS1 | Not available (Protein, no single CID) |
| PREX2 | Not available (Protein, no single CID) |
| PTEN | Not available (Protein, no single CID) |
| PI3K | Not available (Protein complex/family, no single CID) |
| Akt | Not available (Protein family, no single CID) |
| NRAS | 124141 |
| Ect2 | Not available (Protein, no single CID) |
| Par3 | Not available (Protein, no single CID) |
| Tiam1 | Not available (Protein, no single CID) |
| GEF-H1 (ARHGEF2) | Not available (Protein, no single CID) |
| Heparanase | Not available (Enzyme, no single CID) |
| SDC1 | Not available (Protein, no single CID) |
| SDC4 | Not available (Protein, no single CID) |
| CDC42 | 20117319 |
| βPix | Not available (Protein, no single CID) |
| β-catenin | Not available (Protein, no single CID) |
| KRAS | 124140 |
| p53 | Not available (Protein, no single CID) |
| ARF1 | 135638179 |
| BIG2 (ARFGEF2) | Not available (Protein, no single CID) |
| Rab8 | Not available (Protein, no single CID) |
| Rab39 | Not available (Protein, no single CID) |
| C9orf72 | Not available (Protein, no single CID) |
| APP | Not available (Protein, no single CID) |
| NMDA | 6411515 |
Data Tables
Based on the text, specific quantitative data points suitable for interactive tables are limited. However, we can summarize some of the relationships and findings in a table format.
Table 1: Examples of GEFs and Associated Cancers/Disorders
| This compound | Associated Cancer(s) | Associated Neurological Disorder(s) | Key Mechanism(s) of Dysregulation | Relevant Cited Source(s) |
| VAV1 | Lung Adenocarcinoma | Oncogenic mutations leading to enhanced Rho/Rac activity. pnas.org | pnas.org | |
| SOS1 | Lung Adenocarcinoma | Oncogenic mutations. pnas.org | pnas.org | |
| PREX2 | Melanoma, Pancreatic Ductal Adenocarcinoma | Truncating mutations increasing Rac1 GEF activity, abolishing PTEN binding, activating PI3K/Akt. nih.gov | nih.gov | |
| Ect2 | Various Cancers | Truncating mutations leading to constitutive GEF activity. conicet.gov.ar | conicet.gov.ar | |
| GEF-H1 (ARHGEF2) | Breast Cancer, Pancreatic Ductal Adenocarcinoma, Brain Metastatic Melanoma | Overexpression, altered localization, activation of RhoA signaling, positive feedback with mutant KRAS, induction by mutant p53. dovepress.comrupress.orgspandidos-publications.comfrontiersin.orgnih.govjneurology.com | dovepress.comrupress.orgspandidos-publications.comfrontiersin.orgnih.govjneurology.com | |
| Tiam1 | ErbB2+ Breast Cancer, Colon Cancer | Release from junctions leading to Rac1 activation, promoting migration and invasion, stabilizing junctional complexes. nih.govscientificarchives.com | nih.govscientificarchives.com | |
| βPix | Colon Cancer | Overexpression, stabilization of β-catenin, promoting proliferation and invasion. scientificarchives.com | scientificarchives.com | |
| Trio | Schizophrenia, Autism, Bipolar Disorder, Intellectual Disability | Mutations in GEF1 and GEF2 domains affecting Rho GTPase activation and neurite outgrowth. bmj.comfrontiersin.org | bmj.comfrontiersin.org | |
| Alsin (ALS2) | Juvenile ALS, Neurodevelopmental issues | Involved in receptor trafficking, endocytosis, axonal outgrowth. Mutations in ALS2. nih.gov | nih.gov | |
| Dock3 | Alzheimer's Disease | Promotes neuronal cell death, may attenuate NMDA-mediated neurotoxicity. nih.gov | nih.gov | |
| RGNEF (p190RhoGEF) | ALS | Regulates RhoA, functions as RNA binding protein affecting mRNA stability. nih.gov | nih.gov | |
| BIG2 (ARFGEF2) | ARF1-related disorder (Intellectual Disability, Microcephaly, PVNH, Seizures) | Biallelic loss-of-function mutations reducing BIG2-ARF1 pathway activity. news-medical.net | news-medical.net | |
| C9orf72 | ALS | GEF for Rab8 and Rab39, crucial for autophagosome maturation. Mutations downregulate autophagy. mdpi.com | mdpi.com |
Contribution of GEF Proteins to Cardiovascular Diseases
GEF proteins, particularly those regulating the Rho family of GTPases, are implicated in the pathogenesis of cardiovascular diseases, including atherosclerosis and cardiac hypertrophy. nih.govresearchgate.netmdpi.comahajournals.orgplos.org Rho GEF proteins are expressed in cardiovascular cells, such as endothelial cells, smooth muscle cells, and macrophages, and play a role in regulating their function. researchgate.net The Rho GEF/Rho GTPase/ROCK signaling pathway is considered important in the development of atherosclerotic disease. researchgate.net
Specific Rho GEFs have been linked to key processes in atherosclerosis. For instance, Kalirin, a dual Rho-GEF, has been associated with human atherosclerosis through genetic epidemiology studies. ahajournals.org Research indicates that Kalirin promotes Rac or RhoA signaling in vascular smooth muscle cells (SMCs), thereby potentially contributing to atherogenic SMC activity. ahajournals.org Studies using Kalirin-deficient SMCs showed reduced activation of Rac and decreased SMC migration and proliferation in response to stimuli like FBS or PDGF. ahajournals.org In vivo studies in mice models of wire injury-induced neointimal hyperplasia, which involves SMCs, demonstrated significantly less neointimal area in Kalirin-deficient mice compared to wild-type mice. ahajournals.org
Rac GTPase signaling, activated by GEFs, is also involved in immune-mediated mechanisms of atherosclerosis. mdpi.com Vascular stressors can activate innate inflammatory pathways in macrophages, leading to Rac1 activity. mdpi.com This activity is associated with elevated IL-1β expression, which can promote atherosclerotic calcification by activating osteogenic gene programs in vascular smooth muscle cells. mdpi.com
In the context of cardiac hypertrophy, AKAP13, a protein containing a Rho-GEF domain, has been studied for its role in this process. plos.org While studies in mice lacking the Rho-GEF domain of AKAP13 showed normal development and cardiac structure, these mice exhibited an abnormal response to β-adrenergic-induced cardiac hypertrophy, suggesting a regulatory role for this domain in certain aspects of hypertrophy. plos.org
Research findings highlight the involvement of GEFs in various aspects of cardiovascular disease pathogenesis, including cell migration, proliferation, and inflammatory responses.
GEF Proteins in Other Disease Contexts (e.g., Inflammatory, Metabolic)
GEF proteins also contribute to the pathogenesis of inflammatory and metabolic diseases. Dysregulation of GEF activity can impact immune responses, glucose homeostasis, and lipid metabolism. nih.govresearchgate.netnih.govnih.govnih.govbiologists.comwjgnet.comfoodandnutritionjournal.orgfrontiersin.org
In inflammatory bowel disease (IBD), GEF-H1 has been identified as a component of innate immune regulation during microbial pattern recognition by NOD2. nih.gov GEF-H1 was found to mediate the activation of Rip2 during signaling by NOD2, playing a role in NF-κB-dependent induction of proinflammatory cytokine expression. nih.gov Genetic variants of NOD2 are linked to aberrant microbial recognition and chronic inflammatory diseases like Crohn's disease. nih.gov Another GEF, Dock2, has been investigated in the context of IBD-associated colorectal cancer. nih.gov Loss of Dock2 in a mouse model of IBD-CRC increased tumorigenesis, suggesting a tumor suppressive role for DOCK2 that limits inflammation-induced cancer progression. nih.gov
GEFs are increasingly recognized for their roles in metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and obesity. nih.govresearchgate.netbiologists.comfrontiersin.orgnih.govelifesciences.orgacs.orgpnas.orgnih.gov Rho GEFs are important regulators of glucose homeostasis in vivo. nih.govresearchgate.net Deficiencies or deregulated expression of Rho GEFs can lead to impaired insulin signaling, insulin resistance, glucose intolerance, and the development of metabolic syndrome and type 2 diabetes. nih.gov
Specific Rho GEFs, such as P-Rex1, Vav2, Vav3, Tiam1, Kalirin, and Plekhg4, have been shown to mediate insulin-stimulated translocation of the glucose transporter GLUT4 and/or insulin-stimulated glucose uptake in skeletal muscle or adipose tissue. researchgate.netacs.org P-Rex Rac GEFs are known to facilitate insulin signaling, responding to the activation of PI3K and transmitting the insulin signal through their catalytic Rac GEF activity. nih.gov
GIV/Girdin, a GEF for the trimeric G protein Gαi, has been identified as a key regulator of metabolic insulin signaling. nih.gov Activation of Gαi by GIV is crucial for glucose uptake in skeletal muscles. nih.gov Phosphoinhibition of GIV's GEF function can trigger insulin resistance. nih.gov Studies in skeletal muscles from patients with insulin resistance have provided evidence for this reversible regulation of GIV-GEF. nih.gov
PDZ-RhoGEF has also been implicated in glucose homeostasis and susceptibility to diet-induced obesity and type 2 diabetes. elifesciences.org Studies in mice showed that PDZ-RhoGEF is important for modulating insulin signaling in adipose tissue and has significant effects on whole body physiology, including the development of obesity and obesity-associated type 2 diabetes. elifesciences.org
These findings underscore the diverse involvement of GEF proteins in the complex pathways underlying inflammatory and metabolic disorders.
Identification of GEF Proteins as Molecular Targets for Intervention (Mechanistic Focus)
The critical roles of GEF proteins in various pathophysiological processes have led to their identification as promising molecular targets for therapeutic intervention. ahajournals.orgnih.govnih.govresearchgate.netmdpi.comnih.govtandfonline.comfrontiersin.orgcytoskeleton.comscientificarchives.comnih.gov Targeting GEFs offers a potential strategy to modulate aberrant signaling pathways involved in diseases like cancer, cardiovascular disorders, and inflammatory and metabolic conditions. ontosight.ainih.govnih.govtandfonline.com
Targeting GEFs presents an alternative approach to targeting small GTPases directly, which has been challenging due to their structure and multifaceted functions. tandfonline.comcytoskeleton.comscientificarchives.com GEF activation defines the spatial and temporal activation of a GTPase and influences downstream events, potentially offering higher signaling specificity and limiting off-target effects when inhibited. nih.gov
Research efforts are focused on developing inhibitors that target specific GEFs or the interaction between GEFs and their cognate GTPases. nih.govtandfonline.comcytoskeleton.comscientificarchives.com Various approaches are being explored for therapeutic targeting of GEFs. tandfonline.com
In cancer, where aberrant GEF or GTPase activity is frequently observed, GEFs that exhibit gain-of-function mutations or are overexpressed are considered attractive targets for anti-cancer drug discovery. nih.govtandfonline.com For example, the Ras GEF SOS1 has been extensively studied as a target in RAS-driven cancers. tandfonline.com Rho, Arf, and Ran GEFs are also considered potential drug targets in cancer. tandfonline.com Inhibitors targeting specific RhoGEFs have been discovered through high-throughput screens. nih.gov For instance, an inhibitor of TRIO, a RhoGEF, has shown activity in reducing oncogenic splice variant-induced tumor formation in mouse models. nih.gov Inhibitors of ArfGEFs, such as SecinH3, have shown effectiveness in decreasing breast cancer xenograft growth and reducing lung metastasis, as well as suppressing angiogenesis in melanoma and lung carcinoma tumors. frontiersin.org Targeting the interaction between CDC42 and its specific GEFs, like ARHGEF37, is being investigated as a strategy to prevent and treat hepatocellular carcinoma invasion and metastasis. scientificarchives.com
In cardiovascular diseases, Rho GEFs are considered suitable candidate targets for drug therapy of atherosclerotic disorders due to their expression in cardiovascular cells and their role in the Rho GEF/Rho GTPase/ROCK signaling pathway. researchgate.net
For metabolic diseases, the identification of GEFs like GIV and PDZ-RhoGEF as key regulators of insulin signaling and glucose homeostasis suggests their potential as therapeutic targets for insulin resistance and type 2 diabetes. nih.govelifesciences.org Exogenous manipulation of GIV-GEF function has shown potential for reversing insulin resistance in skeletal muscles. nih.gov
Targeting the interaction interface between GEFs and G proteins is considered a potentially specific and effective approach for modulating signaling networks. nih.govaging-us.com This approach could offer advantages by allowing "network-based therapy" irrespective of the upstream receptor and potentially avoiding the limitations of targeting individual receptors. nih.govaging-us.com
Despite the potential, most GEF-targeted drugs are still in preclinical development. nih.govtandfonline.com Further research is needed to deepen the understanding of GEF activity mechanisms and to utilize advanced technologies to enhance drug discovery efforts for GEFs. nih.govtandfonline.com Challenges include the multi-domain and multi-functional nature of some GEFs, which requires careful validation to ensure that observed phenotypic alterations are solely due to their GEF activity. nih.gov
Data Table: Examples of GEF Proteins and Associated Diseases
| This compound | Associated Disease Contexts | Key Role/Mechanism |
| Kalirin (Rho-GEF) | Atherosclerosis | Promotes Rac/RhoA signaling, SMC migration and proliferation. ahajournals.org |
| GEF-H1 (Rho-GEF) | Inflammatory Bowel Disease, Cancer, Cardiac Hypertrophy | Regulates innate immune response via NOD2-Rip2 pathway; implicated in epithelial barrier permeability, cell motility, and potentially cardiac hypertrophy. nih.govnih.gov |
| P-Rex1 (Rac GEF) | Metabolic Disease (Insulin Resistance, Type 2 Diabetes) | Facilitates insulin signaling, mediates insulin-stimulated GLUT4 translocation and glucose uptake. nih.govresearchgate.net |
| GIV/Girdin (Gαi GEF) | Metabolic Disease (Insulin Resistance, Type 2 Diabetes), Cancer, Fibrosis | Key regulator of metabolic insulin signaling and glucose uptake; dysregulation linked to insulin resistance; fuels cancer progression. nih.govnih.govaging-us.com |
| PDZ-RhoGEF | Metabolic Disease (Obesity, Type 2 Diabetes) | Modulates insulin signaling in adipose tissue, affects glucose homeostasis and susceptibility to diet-induced obesity. elifesciences.org |
| SOS1 (Ras GEF) | Cancer | Widely studied target in RAS-driven cancers. tandfonline.com |
| TRIO (RhoGEF) | Cancer | Oncogenic splice variant contributes to tumor formation. nih.gov |
| ArfGEFs (e.g., SecinH3 target) | Cancer | Involved in tumor invasion, metastasis, and angiogenesis. frontiersin.org |
| ARHGEF37 (CDC42 GEF) | Hepatocellular Carcinoma | Catalyzes CDC42 activation, promotes invadopodia formation, invasion, and metastasis. scientificarchives.com |
| AKAP13 (Rho-GEF) | Cardiac Hypertrophy | Regulates aspects of β-adrenergic-induced cardiac hypertrophy. plos.org |
| Dock2 (GEF) | Inflammatory Bowel Disease-associated Colorectal Cancer | Tumor suppressive role, limits inflammation-induced cancer progression. nih.gov |
Note: No specific compound names with corresponding PubChem CIDs were mentioned within the provided outline sections for this article.
Emerging Concepts and Future Directions in Gef Protein Research
Unidentified GEF Proteins and Their Substrates
The complete repertoire of GEF proteins and the full scope of their GTPase substrates are yet to be fully elucidated. A significant number of "orphan" GEFs exist, where their specific GTPase targets remain unknown. Similarly, for many known small GTPases, the cognate GEFs that regulate their activity have not yet been identified. mdpi.com
One area of active investigation involves the Dbl and Dock families of GEFs, which are known to activate Rac and Cdc42 proteins, crucial for processes like embryonic development. nih.gov However, the biochemical activities of some subgroups, such as the Dock-C/D GEFs, are less characterized and appear to have preferential activity towards membrane-localized Rac or Cdc42. nih.gov The identification of these pairings is crucial for understanding the specificity of signaling pathways.
A significant challenge lies in the transient nature of GEF-GTPase interactions, which can make their identification difficult using traditional biochemical methods. To address this, novel approaches are being developed. One such method involves a pull-down procedure that utilizes the high-affinity binding of GEFs to nucleotide-free GTPases to specifically enrich them from biological samples. researchgate.net This technique, coupled with validation methods like in vitro GEF activity assays and yeast two-hybrid screens, provides a powerful tool for identifying unknown GEF-substrate pairs. researchgate.netnih.gov
Recent large-scale screening efforts have begun to fill these knowledge gaps. For instance, a cellular GEF assay screening all 60 Rab GTPases against major DENN domain-bearing protein families uncovered 19 previously unknown DENN/Rab pairings. nih.gov This study not only expanded the known substrate range for these GEFs but also identified a non-Rab substrate for a DENN domain, highlighting the potential for unexpected functional diversity. nih.gov
Table 1: Examples of Recently Identified GEF-Substrate Pairs
| GEF Family | GEF Protein | Newly Identified Substrate(s) | Research Highlight |
| DENN Domain | DENND2B | Rab10, RhoA | Implicated in regulating primary ciliogenesis. nih.gov |
| Dock Family | Dock-C/D subfamily | Prenylated and membrane-localized Rac or Cdc42 | Less characterized subgroup with potential for specific substrate interactions. nih.gov |
The ongoing identification of these missing links in GTPase signaling networks is fundamental to building a complete picture of cellular regulation.
The Role of GEF Proteins in Multi-Protein Complexes and Phase Separation
GEF proteins rarely act in isolation. Instead, they are often integral components of large, dynamic multi-protein complexes that assemble at specific subcellular locations to ensure precise signal transduction. The formation of these complexes is critical for integrating upstream signals and directing downstream effector responses.
For example, during the engulfment of apoptotic cells, the GEF Trio (UNC-73 in C. elegans) is believed to interact with other proteins to form a complex that couples upstream signals to the activation of Rac1 (Ced-10 in C. elegans) at the cell membrane. nih.gov Similarly, in cancer cell invasion, the formation of a multi-protein complex consisting of FAK, v-Src, p130Cas, Crk, and the GEF Dock180 has been shown to enhance Rac-GTP levels. nih.gov
A particularly exciting and rapidly developing area of research is the role of GEF proteins in liquid-liquid phase separation (LLPS). LLPS is a process where biomolecules, including proteins and nucleic acids, spontaneously de-mix from the cytoplasm to form condensed, liquid-like droplets. nih.gov These "biomolecular condensates" can concentrate specific signaling molecules, thereby enhancing reaction rates and creating distinct biochemical environments within the cell. nih.gov
Several GEFs and their associated signaling pathways have been shown to be regulated by phase separation. A classic example is the activation of the Ras GTPase by the GEF Son of Sevenless (SOS). The linker for activation of T-cells (LAT) receptor, upon phosphorylation, undergoes multivalent interactions with the adaptor protein Grb2 and SOS, which contains multiple proline-rich motifs. nih.govnih.gov These interactions can drive phase separation, concentrating the components of the signaling pathway at the membrane and facilitating efficient Ras activation. nih.govnih.gov
The formation of these condensates is a thermodynamically driven process that depends on factors such as protein concentration and the number of interacting domains. nih.gov Proteins that participate in phase separation often contain intrinsically disordered regions (IDRs) and/or multiple folded domains that mediate multivalent interactions. nih.gov
Recent studies have also implicated Rab GEFs and their effectors in phase separation. For instance, the Rab5 GEF Rabex5 can interact with the Rab5 effector Rabaptin5, potentially creating a feed-forward loop that promotes their local enrichment. biorxiv.org Rabaptin5 itself has been shown to form condensates that can promote the enrichment of Rab5 and tethering of endosomes. biorxiv.org
The human eukaryotic translation elongation factor 1B (eEF1B) complex provides another example of a stable multi-protein assembly involving GEFs. This complex exists as a heterotrimer, eEF1B(αβγ)3, which contains a remarkable six GEF domains (from both the α and β subunits). oup.comnih.gov This "GEF hub" is thought to ensure the efficient maintenance of the active, GTP-bound state of the elongation factor eEF1A, which is essential for protein synthesis. oup.comnih.gov
Table 2: GEF Proteins Involved in Multi-Protein Complexes and Phase Separation
| This compound/Complex | Interacting Partners | Functional Context | Regulatory Mechanism |
| SOS | Grb2, LAT | Ras activation at the plasma membrane | Phase separation driven by multivalent interactions. nih.govnih.gov |
| Dock180 | FAK, v-Src, p130Cas, Crk | Cancer cell invasion | Formation of a multi-protein complex enhances Rac activation. nih.gov |
| Rabex5 | Rabaptin5 (Rab5 effector) | Endosomal trafficking | Potential feed-forward loop promoting local enrichment. biorxiv.org |
| eEF1B complex | eEF1A | Protein synthesis | Stable "GEF hub" with six GEF domains. oup.comnih.gov |
Understanding how GEFs are organized within these higher-order structures is crucial for a complete appreciation of their regulatory potential.
Advanced Technologies for this compound Activity Visualization and Manipulation
To dissect the intricate spatiotemporal dynamics of GEF-mediated signaling, researchers are increasingly turning to advanced technologies that allow for the visualization and manipulation of their activity in living cells with high precision.
Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools for visualizing GEF activity. frontiersin.org These genetically encoded sensors typically consist of a FRET pair of fluorescent proteins (e.g., CFP and YFP) linked to a GEF or a GTPase and its binding domain. frontiersin.orgbiologists.com Conformational changes that occur upon GEF activation alter the distance or orientation between the fluorescent proteins, leading to a change in the FRET signal. biologists.com This allows for the real-time mapping of GEF activation in living cells. frontiersin.org For example, "Ras and interacting protein chimeric unit" (Raichu) biosensors have been developed to visualize GEF activities related to RhoA. frontiersin.org More recently, FRET biosensors have been engineered for GEFs themselves, such as Asef, by inserting a fluorescent protein pair into a flexible "hinge" region. nih.gov
Localization-based biosensors offer an alternative approach. These sensors typically consist of a fluorescently tagged G-protein-binding domain (GBD) that translocates to the site of endogenous GTPase activation. biologists.combiologists.com While they offer a brighter signal than FRET sensors, they may be less sensitive for detecting subtle gradients of activity. hahnlab.com
Optogenetics has emerged as a revolutionary technology for manipulating GEF activity with unprecedented spatiotemporal control. frontiersin.org Optogenetic tools utilize light-sensitive proteins to control the localization and activity of GEFs. elifesciences.org For instance, by fusing a GEF domain to a light-inducible dimerization system like iLID or CRY2-CIB, researchers can recruit the GEF to the plasma membrane upon light stimulation, leading to localized activation of its target GTPase. frontiersin.orgelifesciences.org This approach has been used to control the activity of GEFs for Ras, Rac, and Rho, allowing for precise manipulation of cell shape and movement. frontiersin.org A recently developed tool, LOV2GIVe, allows for the light-dependent activation of heterotrimeric G-proteins by uncaging a G-protein activating peptide derived from a non-GPCR regulator. nih.gov
Split fluorescent protein systems , such as the SAIYAN system, represent a newer technology for visualizing the activation of endogenous small GTPases. biorxiv.org This method was successfully used to visualize the activation of Sar1 in living cells for the first time, identifying the requirement of Sec12 as its GEF. biorxiv.org
These advanced technologies are providing unparalleled insights into the dynamic regulation of GEF signaling networks.
Table 3: Advanced Technologies for Studying GEF Proteins
| Technology | Principle | Example Application | Key Advantage |
| FRET Biosensors | Conformational change upon activation alters FRET between two fluorescent proteins. frontiersin.orgbiologists.com | Visualizing Asef and RhoA GEF activity in living cells. frontiersin.orgnih.gov | High spatiotemporal resolution of GEF activation. frontiersin.org |
| Optogenetics | Light-sensitive proteins control GEF localization and/or activity. frontiersin.orgelifesciences.org | Light-induced recruitment of GEFs for Ras, Rac, and Rho to control cell motility. frontiersin.org | Precise spatiotemporal control of GEF activity. elifesciences.org |
| Localization-based Biosensors | Fluorescently tagged GBD translocates to sites of GTPase activation. biologists.combiologists.com | Visualizing endogenous Rho-GTP. biologists.com | Can report on endogenous protein activity. biologists.com |
| Split Fluorescent Protein Systems | Reconstitution of a fluorescent protein upon GEF-mediated GTPase activation. biorxiv.org | Visualizing endogenous Sar1 activation during collagen secretion. biorxiv.org | Allows for the study of endogenous protein activation. biorxiv.org |
Quantitative Systems Biology Approaches to this compound Networks
The complexity of GEF signaling networks, with their multiple feedback loops and crosstalk between pathways, necessitates the use of quantitative and computational approaches for a deeper understanding. Systems biology, which integrates experimental data with mathematical modeling, is proving to be an invaluable tool in this endeavor.
Mathematical modeling allows researchers to simulate the behavior of GEF-GTPase signaling pathways and test hypotheses that would be difficult or impossible to address experimentally. sciencesnail.com For example, computational models have been used to investigate the effect of a reversible GEF mechanism on the behavior of a small G protein regulatory system. sciencesnail.com These models can incorporate kinetic parameters measured from experimental systems to remain physiologically relevant. sciencesnail.com
Quantitative models have also been employed to understand how the interplay between GEFs, GTPase-activating proteins (GAPs), and the GTPases themselves regulates signal transduction. plos.org These models have revealed that while the activity of a GTPase is primarily defined by the GEF, the turnover rate is a function of the GAP. plos.org This highlights the importance of maintaining optimal concentrations of GEFs and GAPs to achieve both high activity and rapid turnover, which can often only be achieved within dense protein complexes. plos.org
Furthermore, computational models can help to explain complex signaling dynamics, such as the biphasic or transient activation of downstream effectors. A predictive computational model of GIV/Girdin signaling, a GEF for Gαi, revealed how it can act as a tunable valve for EGFR-stimulated cyclic AMP signals. molbiolcell.org By integrating experimental data, the model could recapitulate the observed signaling dynamics and make predictions about how GIV concentration affects the cellular response. molbiolcell.org
The combination of multiplexed biosensor imaging with advanced analytical techniques is also pushing the boundaries of our understanding. By imaging GEF and GTPase biosensors in the same cell, researchers can apply partial correlation analysis to dissect the causal relationships within the signaling network. nih.gov This approach has been used to determine the extent to which specific GEFs, like Asef and Vav2, contribute to the activation of Cdc42 and Rac1 to control cell edge dynamics. nih.gov
These quantitative systems biology approaches are moving the field beyond simple linear pathway diagrams to a more dynamic and predictive understanding of this compound networks.
Elucidating this compound Function in Complex Physiological Systems and Organisms
While much of our understanding of GEF function has come from studies in cultured cells, a major future direction is to elucidate their roles in the context of complex physiological systems and whole organisms. This is crucial for understanding their involvement in development, tissue homeostasis, and disease.
The DOCK family of GEFs provides a compelling example of the importance of studying these proteins in vivo. DOCK GEFs are implicated in a wide range of developmental processes, including differentiation, proliferation, morphogenesis, and migration. nih.gov For instance, the GEF Trio is widely expressed in the developing brain and is thought to play a role in early neuron development. cytoskeleton.com Mutations in the Trio gene have been associated with intellectual disabilities and autism spectrum disorders. cytoskeleton.com
The function of GEFs is often regulated by post-translational modifications, and understanding the physiological relevance of these modifications requires in vivo models. For example, phosphorylation of DOCK1 has been shown to increase its GEF activity towards RAC and is elevated in brain cancers, highlighting its potential role in tumorigenesis. nih.gov
The human eEF1B complex, with its multiple GEF domains, underscores the importance of GEF function in fundamental processes like protein synthesis. oup.comnih.gov The unique structural assembly of this complex into a "GEF hub" is thought to be a feature of higher eukaryotes, ensuring the high efficiency of translation required for complex organisms. oup.com
Investigating GEF function in vivo also reveals their role in mediating responses to extracellular signals. GIV (or Girdin), a non-receptor GEF, is involved in signaling downstream of G protein-coupled receptors and plays a role in processes like cell migration and cancer metastasis. pnas.org Studies have shown that the activation of downstream effectors like Akt is highly sensitive to changes in GIV's GEF activity, suggesting it acts as a critical signal amplifier. pnas.org
The development of sophisticated animal models, combined with advanced imaging and genetic tools, will be essential for dissecting the complex physiological functions of GEF proteins and their contribution to human health and disease.
Strategic Development of Molecular Modulators Targeting this compound-Mediated Signaling
The central role of GEFs in regulating signaling pathways that are often dysregulated in diseases like cancer and neurodevelopmental disorders makes them attractive therapeutic targets. cytoskeleton.comcytoskeleton.com Consequently, there is a growing effort to strategically develop molecular modulators, particularly small molecule inhibitors, that can specifically target GEF-mediated signaling.
A major challenge in developing GEF inhibitors is the lack of well-defined hydrophobic binding pockets on their surfaces, which are typically required for high-affinity binding of small molecules. cytoskeleton.comcytoskeleton.com However, recent discoveries of novel binding pockets on both GEFs and their GTPase substrates have reinvigorated drug discovery efforts in this area. cytoskeleton.com
One strategy is to target the GEF-GTPase interaction interface. For example, the small molecule NSC23766 was identified through a computational screen for compounds that could bind to the GEF-interacting surface of Rac1. tandfonline.com This compound inhibits the activity of the Rac-GEFs TrioN and Tiam1. tandfonline.com Similarly, small molecule inhibitors have been developed that target the interaction between the GEF SOS1 and Ras. nih.govresearchgate.net
Another approach is to directly target the catalytic site of the GEF. The small molecule NSC-658497 was found to bind to the catalytic site of SOS1, competitively inhibiting its interaction with Ras and its GEF activity. cytoskeleton.comnih.gov This compound showed efficacy in inhibiting Ras signaling and cell proliferation in cancer cell lines. nih.gov
Peptide aptamers have also been used to identify inhibitors of GEF activity. TRIPα, a Trio inhibitory peptide, was discovered through peptide aptamer screening and was shown to inhibit the catalytic activity of the Rho GEF domain of Trio. cytoskeleton.com
The development of specific inhibitors for particular GEF families is also an active area of research. For example, a panel of small-molecule inhibitors targeting the P-Rex family of Rac-GEFs has been generated. tandfonline.com The lead compound, PREX-in1, blocks the Rac-GEF activity of P-Rex1 and P-Rex2 at low micromolar concentrations without affecting the activity of several other Rho-GEFs. tandfonline.com
Table 4: Examples of Molecular Modulators Targeting GEFs
| Modulator | Target GEF/GTPase | Mechanism of Action | Potential Application |
| NSC23766 | TrioN, Tiam1 (Rac-GEFs) | Binds to the GEF-interacting surface of Rac1. tandfonline.com | Research tool for studying Rac signaling. tandfonline.com |
| NSC-658497 | SOS1 (Ras-GEF) | Binds to the catalytic site of SOS1, inhibiting Ras interaction. cytoskeleton.comnih.gov | Cancer therapy. nih.gov |
| PREX-in1 | P-Rex1, P-Rex2 (Rac-GEFs) | Targets the interface between the catalytic DH domain and Rac. tandfonline.com | Research tool and potential starting point for cancer drug development. tandfonline.com |
| Y16 | LARG, p115 RhoGEF, PDZ RhoGEF | Binds to the DH-PH junction of LARG, inhibiting RhoA interaction. cytoskeleton.com | Cancer therapy (inhibits breast cancer cell growth, migration, and invasion). cytoskeleton.com |
| ITX3 | TrioN (RhoG/Rac1-GEF) | Directly binds TrioN, blocking nucleotide exchange. cytoskeleton.com | Research tool for studying TrioN-mediated signaling. cytoskeleton.com |
The strategic development of these molecular modulators holds great promise not only as powerful research tools to dissect GEF signaling pathways but also as potential therapeutic agents for a variety of human diseases.
Q & A
Q. How do GEF proteins regulate GTPase signaling pathways in cellular processes?
GEF proteins (Guanine nucleotide Exchange Factors) activate Rho-family GTPases by catalyzing the exchange of GDP for GTP. Methodologically, this is studied using in vitro GEF activity assays (e.g., fluorescence-based nucleotide exchange) and structural analyses like X-ray crystallography to map binding interfaces. For example, mutations in the N-terminal domain of RIC8 disrupt Gα binding, while C-terminal mutations impair GTPase activation .
Q. What experimental approaches are used to identify GEF protein interactions with GTPases?
Co-immunoprecipitation (co-IP) and yeast two-hybrid systems are standard for validating physical interactions. Pull-down assays using GST-tagged GEF domains (e.g., Tiam1 DH-PH domain) coupled with mass spectrometry can identify novel binding partners. Crosslinking agents like DSS are often employed to stabilize transient interactions .
Q. How can researchers validate the specificity of GEF-GTPase interactions in heterologous systems?
Use domain-swapping mutagenesis and competitive inhibition assays. For instance, replacing the DH domain of Tiam1 with a non-functional mutant reduces Rac1 activation, confirming specificity. Controls include using GTPase mutants locked in GDP-bound states (e.g., G12V mutants) to block GEF activity .
Advanced Research Questions
Q. What are the challenges in resolving conflicting data on this compound interactions with multiple GTPases?
Contradictions often arise from cell type-specific expression or assay conditions. To address this, employ isoform-specific knockdowns (siRNA/shRNA) combined with in vitro reconstitution assays. For example, Vav1 shows preference for Rac1 in lymphocytes but activates RhoA in fibroblasts due to post-translational modifications .
Q. How can structural dynamics of GEF proteins be analyzed to elucidate activation mechanisms?
Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to track conformational changes during GTPase binding. Molecular dynamics simulations (e.g., GROMACS) further predict residue-level contributions. A study on RIC8 revealed that conserved residues on the C-terminal "front face" (e.g., Leu245) are critical for GEF activity .
Q. What methodologies optimize the detection of low-abundance GEF proteins in tissue samples?
Combine immunoaffinity enrichment (e.g., monoclonal antibodies targeting the GEF catalytic domain) with ultrasensitive ELISA kits (detection limit: 0.1 ng/mL). Pre-fractionation via size-exclusion chromatography reduces sample complexity. For example, Human AFP ELISA protocols can be adapted for GEF quantification by substituting target-specific antibodies .
Q. How do researchers address cross-species functional divergence in this compound studies?
Perform phylogenetic footprinting to identify conserved motifs, followed by chimeric protein assays. For instance, replacing the N-terminus of human SOS1 with the yeast homolog Cdc25 restores mating pheromone response in S. cerevisiae, confirming functional conservation .
Data Analysis and Interpretation
Q. What computational tools are recommended for predicting this compound interactions?
Use STRING-DB for interaction networks and AlphaFold-Multimer for complex structure prediction. For automated literature mining, NLP tools like RLIMS-P extract phosphorylation sites linked to GEF activity from PubMed abstracts .
Q. How should researchers statistically analyze GEF activity assay data with high variability?
Apply non-linear regression (e.g., Michaelis-Menten kinetics) to calculate catalytic efficiency (kcat/Km). Normalize data to positive controls (e.g., constitutively active GTPases) and report 95% confidence intervals. Outlier removal via Grubbs' test is critical for noisy datasets .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
